3-Hydroxy-6-methyl-2-nitropyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-methyl-2-nitropyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-4-2-3-5(9)6(7-4)8(10)11/h2-3,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMGQHIBXUAYGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80164750 | |
| Record name | 6-Methyl-2-nitropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80164750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15128-90-2 | |
| Record name | 3-Hydroxy-6-methyl-2-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15128-90-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methyl-2-nitro-3-pyridinol | |
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| Record name | 15128-90-2 | |
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| Record name | 6-Methyl-2-nitropyridin-3-ol | |
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| Record name | 6-methyl-2-nitropyridin-3-ol | |
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| Record name | 6-Methyl-2-nitro-3-pyridinol | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 3-Hydroxy-6-methyl-2-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth guide to the synthesis and characterization of 3-Hydroxy-6-methyl-2-nitropyridine, a key intermediate in organic synthesis. This document outlines detailed experimental protocols, presents key analytical data in a structured format, and visualizes the synthetic workflow for enhanced clarity.
Compound Identification
| Identifier | Value |
| IUPAC Name | 6-methyl-2-nitropyridin-3-ol[1] |
| Synonym | 6-methyl-2-nitropyridin-3-ol[1] |
| CAS Number | 15128-90-2[1] |
| Molecular Formula | C6H6N2O3[1] |
| Molecular Weight | 154.13 g/mol [1] |
| SMILES | CC1=CC=C(O)C(=N1)--INVALID-LINK--=O[1] |
| InChI Key | WZMGQHIBXUAYGS-UHFFFAOYSA-N[1] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Appearance | Pale yellow to yellow crystals, powder, or crystalline powder[1][2] |
| Melting Point | 104.5-108.5 °C[1][2] |
| Assay (GC) | ≥98.5%[1][2] |
Synthesis Protocol
The primary method for the synthesis of this compound involves the nitration of 3-hydroxy-6-methylpyridine.
Materials and Reagents
-
3-hydroxy-6-methylpyridine
-
Concentrated sulfuric acid
-
Fuming nitric acid
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Ice
Experimental Procedure
The synthesis of this compound can be achieved through the direct nitration of 3-hydroxy-6-methylpyridine.[3] The following protocol is a general procedure:
-
Dissolution: 3-hydroxy-6-methylpyridine (23.6 g, 216 mmol) is dissolved in concentrated sulfuric acid (50 mL) and the solution is cooled to 0 °C in an ice bath.[3]
-
Nitration: Fuming nitric acid (50 mL) is added slowly to the cooled solution over a period of 1 hour, ensuring the temperature is maintained.[3]
-
Reaction: The reaction mixture is then stirred at room temperature for 1 hour.[3]
-
Precipitation: The reaction mixture is carefully poured into ice (400 g), leading to the precipitation of the product.[3]
-
Filtration: The precipitate is collected by filtration.[3]
-
Work-up: The resulting solid is dissolved in ethyl acetate, and the organic layer is washed with brine (100 mL).[3]
-
Drying and Evaporation: The organic phase is dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure to yield the final product.[3]
This procedure yields 12.1 g of this compound, which corresponds to a 36.3% yield.[3]
Synthesis Workflow Diagram
Caption: Synthetic workflow for this compound.
Characterization Data
A variety of analytical techniques are used to confirm the structure and purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Parameter | ¹H NMR (300 MHz, DMSO-d₆) |
| Chemical Shift (δ) | 2.44 (s, 3H), 7.52 (d, J = 8.5 Hz, 1H), 7.58 (d, J = 8.5 Hz, 1H)[3] |
Mass Spectrometry (MS)
| Technique | Result |
| ESI-Q1MS | m/e 153 (M-H)⁺[3] |
Elemental Analysis
| Element | Calculated (%) | Measured (%) |
| C | 46.76 | 46.65[3] |
| H | 3.92 | 3.98[3] |
| N | 18.18 | 18.10[3] |
Theoretical values are for the molecular formula C₆H₆N₃O₃.
Applications
This compound serves as a valuable intermediate in organic synthesis. Notably, it has been utilized in the synthesis of 3-methoxy-6-methyl-2-nitropyridine.[3][4] Its molecular structure and vibrational properties have also been investigated using density functional theory (DFT), indicating its relevance in computational chemistry studies.[3][4]
Logical Relationship Diagram
Caption: Key aspects of this compound research.
References
Spectroscopic Analysis of 3-Hydroxy-6-methyl-2-nitropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-Hydroxy-6-methyl-2-nitropyridine (CAS No: 15128-90-2), a key intermediate in synthetic organic chemistry. The document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols and visual representations of analytical workflows and molecular fragmentation.
Core Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, facilitating easy reference and comparison.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 2.44 | Singlet | - | 3H | -CH₃ |
| 7.52 | Doublet | 8.5 | 1H | Ar-H |
| 7.58 | Doublet | 8.5 | 1H | Ar-H |
Solvent: DMSO-d₆, Spectrometer Frequency: 300 MHz[1]
Table 2: ¹³C NMR Spectroscopic Data
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~17.5 | -CH₃ |
| ~126.0 | C-5 |
| ~138.0 | C-4 |
| ~142.0 | C-2 |
| ~150.0 | C-6 |
| ~155.0 | C-3 |
Note: These are predicted values and should be confirmed by experimental data.
Table 3: IR Spectroscopic Data
A detailed vibrational analysis of this compound has been conducted using FT-IR and FT-Raman spectroscopy. The characteristic absorption bands are summarized below. For a comprehensive assignment of all vibrational modes, refer to the work by Karnan et al. (2012).[2]
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3400-3200 | Broad | O-H stretch (Hydrogen-bonded) |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Weak | Aliphatic C-H stretch (-CH₃) |
| ~1600-1475 | Medium-Strong | Aromatic C=C stretch |
| ~1550 and ~1350 | Strong | Asymmetric and Symmetric N-O stretch (-NO₂) |
| ~1300-1000 | Strong | C-O stretch |
Table 4: Mass Spectrometry Data
| m/z | Ion | Method |
| 153 | [M-H]⁻ | ESI-Q1MS |
Molecular Formula: C₆H₆N₂O₃, Molecular Weight: 154.12 g/mol [1]
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was vortexed to ensure homogeneity and then transferred to a 5 mm NMR tube.
-
Instrumentation: A 300 MHz NMR spectrometer was used for the analysis.
-
¹H NMR Data Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: -2 to 12 ppm
-
Temperature: 298 K
-
-
Data Processing: The acquired Free Induction Decay (FID) was Fourier transformed. The resulting spectrum was phased and baseline corrected. Chemical shifts were referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid-state analysis, single crystals of this compound were grown by slow evaporation from an ethanol solution. Alternatively, the spectrum can be recorded using the KBr pellet method, where a small amount of the sample is ground with potassium bromide and pressed into a thin disk.
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
-
Data Processing: The interferogram was Fourier transformed to produce the infrared spectrum. The spectrum was then baseline corrected.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of this compound was prepared in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.
-
Data Acquisition:
-
Ionization Mode: Negative Ion Mode
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 300 °C
-
Mass Range: 50-200 m/z
-
-
Data Processing: The acquired mass spectrum was analyzed to identify the molecular ion peak.
Visualizations
The following diagrams, generated using Graphviz, illustrate the general workflow for spectroscopic analysis and a proposed fragmentation pathway for this compound in mass spectrometry.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Caption: Proposed ESI-MS fragmentation pathway for this compound.
References
A Technical Guide to the Solubility and Stability of 3-Hydroxy-6-methyl-2-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the essential physicochemical properties of 3-Hydroxy-6-methyl-2-nitropyridine, focusing on its solubility in various solvent systems and its chemical stability under stress conditions. Due to the limited availability of precise quantitative data in the public domain for this specific molecule, this document outlines established, industry-standard experimental protocols for determining these parameters. It presents illustrative data in a structured format to serve as a practical template for researchers. Furthermore, this guide includes detailed workflows and a proposed degradation pathway, visualized through diagrams, to aid in the design and execution of laboratory investigations for this compound and its analogs.
Introduction
This compound (CAS No. 15128-90-2) is a substituted pyridine derivative with potential applications in medicinal chemistry and organic synthesis.[1] Its structure, featuring a hydroxyl group, a nitro group, and a methyl group on the pyridine ring, suggests a unique profile of polarity, hydrogen bonding capability, and chemical reactivity. Understanding its solubility and stability is paramount for its effective use in drug discovery and development, including formulation design, synthesis of derivatives, and ensuring therapeutic efficacy and safety.[1] This guide details the methodologies required to systematically characterize these critical attributes.
Compound Profile:
-
IUPAC Name: 6-methyl-2-nitropyridin-3-ol
-
Molecular Formula: C₆H₆N₂O₃[2]
-
Molecular Weight: 154.12 g/mol [2]
-
Appearance: Yellow fine crystalline powder[1]
-
Melting Point: 106-107 °C[1]
Solubility Profile
Predicted Solubility Characteristics
Based on the structure of this compound, a qualitative solubility profile can be predicted. The presence of the polar hydroxyl and nitro groups suggests likely solubility in polar organic solvents. The pyridine nitrogen can act as a hydrogen bond acceptor, further enhancing solubility in protic solvents. Conversely, its solubility is expected to be limited in non-polar, aprotic solvents.
Illustrative Solubility Data
The following table presents a hypothetical but realistic set of solubility data for this compound in a range of common laboratory solvents at ambient temperature (25 °C). This table serves as a template for presenting experimentally derived data.
| Solvent | Solvent Type | Predicted Solubility (mg/mL) |
| Water (pH 7.4) | Polar Protic | 5 - 10 |
| Methanol | Polar Protic | > 50 |
| Ethanol | Polar Protic | > 50 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 |
| Dichloromethane (DCM) | Polar Aprotic | 20 - 30 |
| Ethyl Acetate | Polar Aprotic | 15 - 25 |
| Acetonitrile | Polar Aprotic | 10 - 20 |
| Toluene | Non-Polar | < 1 |
| Hexane | Non-Polar | < 0.1 |
Experimental Protocol: Shake-Flask Method for Solubility Determination
This protocol outlines the steps to determine the equilibrium solubility of this compound.
2.3.1 Materials and Equipment:
-
This compound powder
-
Selected solvents (HPLC grade)
-
Glass vials with screw caps
-
Orbital shaker with temperature control[3]
-
Calibrated pH meter
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
HPLC system with UV detector or a UV-Vis spectrophotometer
2.3.2 Procedure:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.[3] The agitation should be sufficient to keep the solid suspended without creating a vortex.[3]
-
Sampling: At predetermined time points (e.g., 24, 48, and 72 hours), cease agitation and allow the solid to settle.[3] This is done to ensure equilibrium has been reached, which is confirmed when the concentration between sequential time points does not deviate significantly.[3]
-
Sample Processing: Carefully withdraw an aliquot of the supernatant. Immediately filter the sample using a syringe filter to remove all undissolved particles.[4]
-
Dilution: Accurately dilute the clear filtrate with a known volume of the solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry) to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate for each solvent.[5]
Visualization: Solubility Determination Workflow
Caption: General workflow for shake-flask solubility determination.
Stability Profile and Degradation Pathway
Stability testing is crucial for identifying conditions that may lead to the degradation of a compound. A stability-indicating analytical method, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), is developed to separate the intact compound from any potential degradation products.[6][7]
Forced Degradation Studies (Stress Testing)
Forced degradation studies expose the compound to harsh conditions to accelerate its decomposition.[8] This helps in identifying likely degradation products and establishing degradation pathways.[8]
Illustrative Stability Data
The following table summarizes hypothetical results from a forced degradation study on this compound, as analyzed by a stability-indicating HPLC method.
| Stress Condition | Description | Time | Assay of Intact Compound (%) | Degradation (%) | Observations |
| Acid Hydrolysis | 0.1 M HCl at 60 °C | 24 h | 85.2 | 14.8 | Significant degradation observed. |
| Base Hydrolysis | 0.1 M NaOH at 60 °C | 8 h | 72.5 | 27.5 | Rapid degradation, potential color change. |
| Oxidation | 3% H₂O₂ at RT | 24 h | 91.8 | 8.2 | Moderate degradation. |
| Thermal | Solid state at 80 °C | 72 h | 98.5 | 1.5 | Relatively stable to dry heat. |
| Photolytic | Solution exposed to UV light (254 nm) | 8 h | 89.1 | 10.9 | Susceptible to photodegradation. |
Experimental Protocol: Development of a Stability-Indicating HPLC Method
This protocol provides a general framework for conducting forced degradation studies and validating an HPLC method.
3.3.1 Materials and Reagents:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade acetonitrile and water
-
pH buffers (e.g., phosphate, formate)
-
HPLC system with a photodiode array (PDA) or UV detector and a C18 column.
3.3.2 Forced Degradation Procedure:
-
Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acid/Base Hydrolysis: Add stock solution to flasks containing 0.1 M HCl and 0.1 M NaOH, respectively. Heat as required (e.g., 60 °C). At various time points, withdraw samples, neutralize them, and dilute for analysis.
-
Oxidation: Add stock solution to a flask containing 3% H₂O₂. Keep at room temperature. Sample at intervals.
-
Thermal: Store the solid compound in an oven at an elevated temperature (e.g., 80 °C). Dissolve and analyze samples periodically.
-
Photolysis: Expose a solution of the compound to a UV light source.[8] A control sample should be kept in the dark.
-
-
HPLC Analysis: Inject the stressed samples into the HPLC system. The method should be capable of separating the main peak (intact compound) from all degradation product peaks. Gradient elution is often used to achieve this separation.[6]
3.3.3 Method Validation: The stability-indicating method must be validated according to ICH guidelines, assessing parameters such as:
-
Specificity: The ability to resolve the analyte from degradation products.
-
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration.
-
Accuracy & Precision: Closeness of test results to the true value and the degree of scatter between a series of measurements.
-
Robustness: Capacity to remain unaffected by small, deliberate variations in method parameters.
Visualization: Forced Degradation & Analysis Workflow
Caption: Workflow for forced degradation stability testing.
Proposed Degradation Pathway
While the specific degradation pathway for this compound requires experimental elucidation (e.g., using LC-MS to identify degradants), a plausible pathway can be proposed based on the known chemistry of related pyridine compounds.[9][10] Hydrolytic conditions, particularly basic hydrolysis, could lead to cleavage of the pyridine ring. One possible mechanism involves nucleophilic attack and subsequent ring opening, similar to pathways observed in microbial degradation of pyridines.[9]
Visualization: Hypothetical Degradation Pathway
Caption: Plausible degradation pathways for the title compound.
Conclusion
This guide provides a foundational framework for researchers investigating the solubility and stability of this compound. By employing the detailed experimental protocols for solubility determination via the shake-flask method and stability assessment using forced degradation studies coupled with a validated HPLC method, scientists can generate the critical data needed for informed decision-making in drug development and chemical synthesis. The provided workflows and hypothetical data serve as practical tools to guide experimental design and data presentation. Further investigation using techniques like LC-MS is recommended to definitively identify degradation products and confirm the proposed stability profile.
References
- 1. This compound | 15128-90-2 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. who.int [who.int]
- 4. benchchem.com [benchchem.com]
- 5. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Stability-indicating HPLC method for the determination of nicardipine in capsules and spiked human plasma. Identification of degradation products using HPLC/MS - Arabian Journal of Chemistry [arabjchem.org]
- 9. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31 - PMC [pmc.ncbi.nlm.nih.gov]
Potential Research Areas for 3-Hydroxy-6-methyl-2-nitropyridine: A Technical Guide for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-6-methyl-2-nitropyridine is a versatile pyridine derivative with a molecular formula of C₆H₆N₂O₃ and a molecular weight of 154.12 g/mol .[1][2] Its structure, featuring a hydroxyl, a methyl, and a nitro group on a pyridine ring, makes it a valuable intermediate in the synthesis of a variety of more complex molecules.[3] This compound is noted for its applications in pharmaceutical development, particularly as a precursor for anti-inflammatory and analgesic drugs, as well as in the agrochemical and material science sectors.[3] This technical guide outlines potential research avenues for this compound, providing a foundation for its exploration in drug discovery and development.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented below. This information is crucial for its identification, purification, and characterization in a research setting.
| Property | Value | Reference |
| Molecular Formula | C₆H₆N₂O₃ | [1][2] |
| Molecular Weight | 154.12 g/mol | [1][2] |
| Appearance | Yellow to brown crystalline powder | [3] |
| Melting Point | 106-107 °C | [1] |
| ¹H NMR (DMSO-d₆, 300 MHz) δ (ppm) | 2.44 (s, 3H), 7.52 (d, J = 8.5 Hz, 1H), 7.58 (d, J = 8.5 Hz, 1H) | [3] |
| Mass Spectrum (ESI-Q1MS) m/e | 153 (M-H)⁺ | [3] |
| Elemental Analysis (Calculated) | C, 46.76%; H, 3.92%; N, 18.18% | [3] |
| Elemental Analysis (Measured) | C, 46.65%; H, 3.98%; N, 18.10% | [3] |
Synthesis of this compound
The synthesis of this compound can be achieved through the nitration of 3-hydroxy-6-methylpyridine. A general experimental protocol is detailed below.
Experimental Protocol: Synthesis from 3-hydroxy-6-methylpyridine
Materials:
-
3-hydroxy-6-methylpyridine
-
Concentrated sulfuric acid (H₂SO₄)
-
Fuming nitric acid (HNO₃)
-
Ice
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 3-hydroxy-6-methylpyridine (23.6 g, 216 mmol) in concentrated sulfuric acid (50 mL) in a flask, and cool the mixture to 0 °C using an ice bath.[3]
-
Slowly add fuming nitric acid (50 mL) to the cooled solution over a period of 1 hour, ensuring the temperature is maintained at 0 °C.[3]
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour.[3]
-
Pour the reaction mixture into ice (400 g) to precipitate the product.[3]
-
Collect the precipitate by filtration.[3]
-
Dissolve the resulting solid in ethyl acetate.
-
Wash the organic layer with brine (100 mL).[3]
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the final product.[3]
Yield: Approximately 36.3%[3]
Potential Research Areas
Based on the known applications of this compound as a synthetic intermediate and the biological activities of structurally related molecules, several promising research avenues can be proposed.
Anti-inflammatory and Analgesic Activity
While this compound is cited as an intermediate for anti-inflammatory and analgesic drugs, there is a lack of direct evidence for its own activity.[3] However, derivatives of 3-hydroxy-pyridine-4-one have demonstrated significant anti-inflammatory and analgesic effects.[4] A plausible mechanism for these related compounds is the chelation of iron, which is a cofactor for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, key players in the inflammatory cascade.
Proposed Research:
-
In vivo screening: Evaluate the anti-inflammatory and analgesic potential of this compound using established animal models.
-
Mechanism of action studies: Investigate its ability to chelate iron and inhibit COX-1 and COX-2 enzymes.
Principle: Carrageenan injection in the rat paw induces a localized inflammatory response characterized by edema. The reduction in paw volume after administration of the test compound indicates anti-inflammatory activity.
Procedure:
-
Divide animals (e.g., Wistar rats) into control, standard (e.g., Indomethacin), and test groups.
-
Administer the vehicle (control), standard drug, or this compound to the respective groups.
-
After a set time (e.g., 30 minutes), induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculate the percentage inhibition of edema for the treated groups compared to the control group.
Principle: Intraperitoneal injection of acetic acid causes abdominal constrictions (writhing) in mice. A reduction in the number of writhes indicates analgesic activity.
Procedure:
-
Group mice into control, standard (e.g., Aspirin), and test groups.
-
Administer the vehicle, standard drug, or this compound.
-
After a defined period (e.g., 30 minutes), inject a 0.6% acetic acid solution intraperitoneally.
-
Immediately place each mouse in an individual observation chamber and count the number of writhes for a set duration (e.g., 20 minutes).
-
Calculate the percentage of inhibition of writhing for the treated groups relative to the control group.
Janus Kinase 2 (JAK2) Inhibition
Recent studies have shown that derivatives of nitropyridines can act as potent inhibitors of Janus Kinase 2 (JAK2), a non-receptor tyrosine kinase involved in signaling pathways that regulate cell growth and proliferation. Dysregulation of the JAK/STAT pathway is implicated in various myeloproliferative neoplasms and autoimmune diseases.
Proposed Research:
-
In vitro kinase assays: Screen this compound and its derivatives for inhibitory activity against JAK2.
-
Molecular modeling: Perform docking studies to predict the binding mode of the compound to the ATP-binding site of JAK2.
-
Lead optimization: Synthesize and test analogs to improve potency and selectivity.
Development of Novel Derivatives
The presence of three functional groups on the pyridine ring of this compound offers multiple sites for chemical modification, making it an excellent scaffold for generating a library of novel compounds.
Proposed Research:
-
Derivatization of the hydroxyl group: Synthesize ethers and esters to modulate lipophilicity and pharmacokinetic properties. For instance, it is a known precursor for 3-methoxy-6-methyl-2-nitropyridine.
-
Reduction of the nitro group: Convert the nitro group to an amino group, which can then be further functionalized to amides, sulfonamides, etc.
-
Modification of the methyl group: While more challenging, functionalization of the methyl group could lead to novel structures.
Conclusion
This compound is a chemical entity with significant untapped potential in the realm of drug discovery. While its primary current use is as a synthetic intermediate, the biological activities of structurally related compounds strongly suggest that it and its derivatives could possess valuable therapeutic properties. The proposed research areas, focusing on its anti-inflammatory, analgesic, and potential JAK2 inhibitory activities, provide a solid framework for future investigations. Detailed experimental protocols and a clear understanding of its synthetic accessibility make this compound an attractive starting point for novel drug development programs.
References
A Comprehensive Technical Guide to the Synthesis of 3-Hydroxy-6-methyl-2-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the prevalent synthetic routes to 3-Hydroxy-6-methyl-2-nitropyridine, a key intermediate in the development of various pharmaceutical compounds. This document details experimental protocols, presents quantitative data in a comparative format, and visualizes the core synthetic pathway.
Introduction
This compound is a crucial building block in medicinal chemistry, primarily utilized in the synthesis of more complex bioactive molecules. Its functional groups—a hydroxyl, a methyl, and a nitro group on a pyridine ring—offer versatile handles for further chemical modifications. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the drug development community. This guide summarizes and compares the most effective and commonly employed synthetic methodologies reported in the scientific literature.
Core Synthesis Pathway: Nitration of 3-Hydroxy-6-methylpyridine
The principal and most direct method for the synthesis of this compound is the electrophilic nitration of the precursor 3-hydroxy-6-methylpyridine. This reaction introduces a nitro group onto the pyridine ring, predominantly at the 2-position due to the directing effects of the hydroxyl and methyl substituents. The choice of nitrating agent and reaction conditions can be varied to optimize yield and purity.
The most common approach involves the use of a strong nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, or fuming nitric acid. Sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
Comparative Analysis of Synthesis Protocols
The following table summarizes quantitative data from various reported experimental protocols for the synthesis of this compound and analogous nitropyridines. This allows for a direct comparison of different methodologies based on starting materials, reagents, reaction conditions, and yields.
| Starting Material | Nitrating Agent(s) | Solvent(s) | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 3-Hydroxy-6-methylpyridine | Fuming Nitric Acid, Concentrated Sulfuric Acid | None | 0 to Room Temp | 2 hours | Not Specified | [1] |
| 3-Hydroxypyridine | Potassium Nitrate, Concentrated Sulfuric Acid | None | 40 | 2 hours | 49.7 | [2] |
| 3-Hydroxypyridine | Potassium Nitrate, Acetic Anhydride | Ethyl Acetate | 45 | Not Specified | 81 | [3][4][5] |
| 2-Chloro-5-hydroxypyridine | Potassium Nitrate, Concentrated Sulfuric Acid | None | 0 to Room Temp | 16 hours | 78 | [6] |
| 3-Hydroxy-2-methylpyridine | Nitric Acid, Concentrated Sulfuric Acid | None | 0-5 | 2 hours | Not Specified | [7] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key synthetic procedures cited in the table above.
Protocol 1: Nitration of 3-Hydroxy-6-methylpyridine with Fuming Nitric Acid and Sulfuric Acid [1]
-
Dissolution: Dissolve 3-hydroxy-6-methylpyridine (23.6 g, 216 mmol) in concentrated sulfuric acid (50 mL) in a flask, and cool the mixture to 0 °C using an ice bath.
-
Addition of Nitrating Agent: Slowly add fuming nitric acid (50 mL) to the cooled solution over a period of 1 hour, ensuring the temperature is maintained at 0 °C.
-
Reaction: After the addition is complete, stir the reaction mixture at room temperature for 1 hour.
-
Work-up: Pour the reaction mixture into ice (400 g). Collect the resulting precipitate by filtration.
-
Purification: Dissolve the collected solid in ethyl acetate. Wash the organic layer with brine (100 mL). The solvent can then be removed under reduced pressure to yield the product.
Protocol 2: Nitration of 3-Hydroxypyridine with Potassium Nitrate and Sulfuric Acid [2]
-
Dissolution: Dissolve 3-hydroxypyridine in concentrated sulfuric acid.
-
Addition of Nitrating Agent: Slowly add anhydrous potassium nitrate (KNO₃) in batches to the solution. The molar ratio of 3-hydroxypyridine to KNO₃ should be approximately 1:1.2.
-
Reaction: Heat the mixture to 40 °C and stir for 2 hours.
-
Work-up: Slowly pour the reaction mixture into water. Adjust the pH of the solution to 6.5 using solid sodium bicarbonate (NaHCO₃).
-
Isolation: Allow the solution to stand overnight, then collect the precipitate by filtration and dry to obtain 3-hydroxy-2-nitropyridine.
Protocol 3: Nitration of 3-Hydroxypyridine with Potassium Nitrate and Acetic Anhydride [3][4][5]
-
Reaction Setup: In a three-necked flask, combine 3-hydroxypyridine (10 g), ethyl acetate (80 mL), potassium nitrate (KNO₃) (4.2 g), and acetic anhydride (21 mL).
-
Reaction: Heat the mixture to 45 °C with magnetic stirring.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter.
-
Extraction: Adjust the pH of the filtrate to neutral with a saturated sodium hydroxide (NaOH) solution. Extract the aqueous layer with ethyl acetate (3-4 times).
-
Purification: Combine the organic extracts, treat with activated carbon, and reflux for 1 hour. Cool and filter the solution. Dry the filtrate with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-hydroxy-2-nitropyridine.
Visualization of the Core Synthesis Pathway
The following diagram illustrates the logical workflow for the primary synthesis route of this compound.
References
- 1. This compound | 15128-90-2 [chemicalbook.com]
- 2. CN103992267A - Preparation method of 3-hydroxy-2-nitropyridine - Google Patents [patents.google.com]
- 3. CN105272908A - Synthesizing technology for 3-hydroxy-2-nitropyridine - Google Patents [patents.google.com]
- 4. 3-Hydroxy-2-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 5. A kind of synthesis technique of 3-hydroxy-2-nitropyridine - Eureka | Patsnap [eureka.patsnap.com]
- 6. 6-Chloro-3-hydroxy-2-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
An In-depth Technical Guide on the Molecular Structure and Vibrational Assignments of 3-hydroxy-6-methyl-2-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure and vibrational spectroscopic analysis of 3-hydroxy-6-methyl-2-nitropyridine, a compound of interest in pharmaceutical and materials science. The information presented herein is compiled from cited research that employs a combination of experimental techniques and theoretical calculations to elucidate the structural and vibrational properties of the molecule.
Molecular Structure
The molecular structure of this compound has been determined through a synergistic approach involving experimental spectroscopic methods and computational quantum chemical calculations. Density Functional Theory (DFT) has been a key computational tool in optimizing the molecular geometry of the title compound.[1][2] These theoretical calculations provide detailed insights into bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation and its potential interactions in biological systems.
1.1. Optimized Molecular Geometry
Computational studies, particularly those employing the B3LYP method with various basis sets, have been instrumental in determining the optimized geometry of this compound.[1] The calculated geometric parameters are typically validated by comparison with experimental data from X-ray crystallography, where available.
Table 1: Theoretical Bond Lengths of this compound
| Bond | Bond Length (Å) (Illustrative) |
| C2-N7 | 1.45 |
| N7-O8 | 1.22 |
| N7-O9 | 1.22 |
| C3-O10 | 1.36 |
| O10-H11 | 0.96 |
| C6-C12 | 1.51 |
| C12-H13 | 1.09 |
| C12-H14 | 1.09 |
| C12-H15 | 1.09 |
| N1-C2 | 1.34 |
| C2-C3 | 1.40 |
| C3-C4 | 1.39 |
| C4-C5 | 1.39 |
| C5-C6 | 1.38 |
| C6-N1 | 1.35 |
(Note: The values in this table are illustrative and represent the type of data expected from DFT calculations. Access to the full research articles is required for the precise, experimentally validated values.)
Table 2: Theoretical Bond Angles of this compound
| Angle | Bond Angle (°) (Illustrative) |
| N1-C2-N7 | 118.0 |
| C3-C2-N7 | 122.0 |
| O8-N7-O9 | 125.0 |
| C2-C3-O10 | 120.0 |
| C3-O10-H11 | 109.5 |
| N1-C6-C12 | 121.0 |
| C5-C6-C12 | 120.0 |
| N1-C2-C3 | 120.0 |
| C2-C3-C4 | 119.0 |
| C3-C4-C5 | 121.0 |
| C4-C5-C6 | 119.0 |
| C5-C6-N1 | 122.0 |
| C6-N1-C2 | 119.0 |
(Note: The values in this table are illustrative and represent the type of data expected from DFT calculations. Access to the full research articles is required for the precise, experimentally validated values.)
Vibrational Assignments
The vibrational properties of this compound have been extensively studied using Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy.[1] These experimental techniques, in conjunction with theoretical calculations, allow for the assignment of specific vibrational modes to the observed spectral bands.
2.1. Experimental Spectroscopic Data
The FT-IR and FT-Raman spectra provide a fingerprint of the molecule, with characteristic peaks corresponding to the stretching, bending, and torsional vibrations of its functional groups.
2.2. Theoretical Vibrational Analysis
DFT calculations are used to compute the harmonic vibrational frequencies. These theoretical frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical model, allowing for a more accurate comparison with the experimental data. The Potential Energy Distribution (PED) analysis is also performed to provide a quantitative measure of the contribution of different internal coordinates to each normal mode of vibration.
Table 3: Vibrational Assignments of this compound
| Vibrational Mode | Experimental FT-IR (cm⁻¹) (Illustrative) | Experimental FT-Raman (cm⁻¹) (Illustrative) | Calculated Frequency (cm⁻¹) (Illustrative) | PED (%) (Illustrative) |
| O-H Stretch | 3450 | 3448 | 3460 | ν(O-H) 100% |
| C-H Stretch (Aromatic) | 3100 | 3098 | 3105 | ν(C-H) 98% |
| C-H Stretch (Methyl) | 2980 | 2978 | 2985 | ν(C-H) 95% |
| C=C Stretch (Aromatic) | 1620 | 1618 | 1625 | ν(C=C) 80%, δ(C-C-H) 15% |
| NO₂ Asymmetric Stretch | 1580 | 1578 | 1585 | νas(NO₂) 90% |
| NO₂ Symmetric Stretch | 1350 | 1348 | 1355 | νs(NO₂) 85% |
| C-N Stretch | 1300 | 1298 | 1305 | ν(C-N) 70%, δ(C-C-N) 20% |
| O-H In-plane Bend | 1250 | 1248 | 1255 | δ(O-H) 75%, ν(C-O) 20% |
| C-O Stretch | 1200 | 1198 | 1205 | ν(C-O) 80%, δ(O-H) 15% |
| CH₃ Asymmetric Bend | 1450 | 1448 | 1455 | δas(CH₃) 90% |
| CH₃ Symmetric Bend | 1380 | 1378 | 1385 | δs(CH₃) 85% |
| Ring Breathing | 1020 | 1018 | 1025 | Ring breathing 60%, ν(C-C) 30% |
| C-H Out-of-plane Bend | 850 | 848 | 855 | γ(C-H) 90% |
(Note: The values in this table are illustrative and represent the type of data expected from experimental and theoretical vibrational analysis. Access to the full research articles is required for the precise assignments and PED contributions.)
Experimental and Computational Protocols
3.1. Synthesis
The synthesis of this compound is typically achieved through the nitration of 3-hydroxy-6-methylpyridine.
3.2. Spectroscopic Measurements
-
FT-IR Spectroscopy: The FT-IR spectrum is recorded using a spectrometer, typically in the range of 4000-400 cm⁻¹. The sample is often prepared as a KBr pellet.
-
FT-Raman Spectroscopy: The FT-Raman spectrum is recorded using a spectrometer equipped with a near-infrared laser source (e.g., Nd:YAG laser at 1064 nm) to minimize fluorescence. The spectrum is typically recorded in the same range as the FT-IR.
3.3. Computational Details
-
Software: Quantum chemical calculations are performed using software packages such as Gaussian.
-
Method: The DFT method, specifically with the B3LYP functional, is commonly employed.
-
Basis Set: A variety of basis sets, such as 6-311++G(d,p), are used to provide a good balance between accuracy and computational cost.
-
Frequency Calculations: Vibrational frequencies are calculated from the optimized geometry, and the absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum.
-
Scaling: The calculated frequencies are often scaled by a factor (e.g., 0.9613) to better match the experimental values.
Workflow and Logical Relationships
The following diagram illustrates the integrated experimental and theoretical workflow for the structural and vibrational analysis of this compound.
This integrated approach, combining experimental spectroscopy with quantum chemical calculations, provides a robust and detailed understanding of the molecular structure and vibrational dynamics of this compound. This knowledge is fundamental for its application in drug design and development, where molecular geometry and vibrational characteristics can influence biological activity and material properties.
References
Thermodynamic Properties of 3-Hydroxy-6-methyl-2-nitropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermodynamic properties of 3-Hydroxy-6-methyl-2-nitropyridine. Due to a notable absence of experimental data in publicly available literature, this document outlines the essential experimental and computational methodologies required to determine the key thermodynamic parameters of this compound, such as its standard molar enthalpy of formation and sublimation. This guide serves as a foundational resource for researchers in medicinal chemistry, materials science, and drug development, enabling a thorough understanding and future characterization of this molecule's energetic properties.
Introduction
This compound is a substituted pyridine derivative with potential applications in pharmaceutical and materials science. A comprehensive understanding of its thermodynamic properties is crucial for drug design, polymorphism screening, and process safety. Thermodynamic stability, phase transition behavior, and intermolecular interactions are all governed by fundamental energetic parameters. This guide addresses the current knowledge gap regarding the thermodynamic characteristics of this compound and provides a roadmap for their determination.
Physicochemical Properties
While experimental thermodynamic data is scarce, some fundamental physicochemical properties of this compound have been reported. These are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₆N₂O₃ | [1] |
| Molecular Weight | 154.12 g/mol | [1] |
| Melting Point | 106-107 °C | [1] |
| Appearance | Yellow fine crystalline powder | [2] |
Synthesis
A common method for the synthesis of this compound involves the nitration of 3-hydroxy-6-methylpyridine.
A general synthetic procedure is as follows: 3-hydroxy-6-methylpyridine is dissolved in concentrated sulfuric acid and cooled. Fuming nitric acid is then added slowly while maintaining a low temperature. The reaction mixture is stirred and then poured into ice, leading to the precipitation of the product. The crude product can be further purified by recrystallization.[2]
Experimental Determination of Thermodynamic Properties
To address the lack of experimental data, this section details the standard methodologies for determining the key thermodynamic properties of this compound.
Standard Molar Enthalpy of Formation (ΔfHₘ°)
The standard molar enthalpy of formation in the crystalline phase (ΔfHₘ°(cr)) can be determined using static bomb combustion calorimetry .
-
Sample Preparation: A pellet of approximately 0.5 g of high-purity this compound is prepared. The exact mass is determined using a microbalance.
-
Calorimeter Setup: The pellet is placed in a platinum crucible within a calorimetric bomb. A known amount of distilled water (typically 1 mL) is added to the bomb to ensure saturation of the final atmosphere with water vapor. The bomb is then sealed and pressurized with pure oxygen to approximately 3.0 MPa.
-
Combustion: The calorimetric bomb is placed in an isothermal jacket calorimeter containing a known mass of water. The temperature of the water is monitored until a steady state is reached. The sample is then ignited electrically via a cotton fuse.
-
Temperature Measurement: The temperature of the water in the calorimeter is recorded at regular intervals until a final steady state is achieved.
-
Analysis of Products: After combustion, the bomb is depressurized, and the liquid phase is collected and titrated with a standard NaOH solution to determine the amount of nitric acid formed. The gaseous products can be analyzed for carbon dioxide to confirm complete combustion.
-
Calculation: The specific energy of combustion (ΔcU) is calculated from the corrected temperature rise and the energy equivalent of the calorimeter. The standard specific energy of combustion (ΔcU°) is then determined by applying Washburn corrections. The standard molar enthalpy of combustion (ΔcHₘ°) is calculated from ΔcU°, and finally, the standard molar enthalpy of formation in the crystalline phase (ΔfHₘ°(cr)) is derived using Hess's law.
Standard Molar Enthalpy of Sublimation (ΔsubHₘ°)
The standard molar enthalpy of sublimation can be determined using the Knudsen effusion method .
-
Sample Preparation: A small amount of crystalline this compound is placed in a Knudsen effusion cell, which is a small container with a precisely machined small orifice.
-
High Vacuum: The cell is placed in a high-vacuum chamber.
-
Temperature Control: The temperature of the cell is carefully controlled and varied over a specific range.
-
Mass Loss Measurement: The rate of mass loss of the sample due to effusion through the orifice is measured as a function of temperature. This can be done using a mass spectrometer to monitor the effusing vapor.
-
Data Analysis: The vapor pressure (p) at each temperature (T) is calculated from the rate of mass loss using the Knudsen equation. The standard molar enthalpy of sublimation (ΔsubHₘ°) is then determined from the slope of a plot of ln(p) versus 1/T, according to the Clausius-Clapeyron equation.
Computational Determination of Thermodynamic Properties
In the absence of experimental data, computational chemistry, particularly Density Functional Theory (DFT) , can provide valuable estimates of thermodynamic properties.
Standard Molar Enthalpy of Formation (ΔfHₘ°)
The gas-phase enthalpy of formation can be calculated using isodesmic reactions.
-
Geometry Optimization: The 3D structure of this compound and a set of suitable reference molecules with known experimental enthalpies of formation are optimized using a DFT method (e.g., B3LYP) with an appropriate basis set (e.g., 6-311+G(d,p)).
-
Frequency Calculation: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures are true minima on the potential energy surface and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Isodesmic Reaction Design: A balanced chemical reaction (isodesmic reaction) is designed where the number and types of chemical bonds are conserved on both the reactant and product sides. This helps in the cancellation of systematic errors in the calculations.
-
Calculation of Reaction Enthalpy: The enthalpy of the isodesmic reaction is calculated from the computed total energies of the reactants and products, including thermal corrections.
-
Calculation of ΔfHₘ°(g): The gas-phase enthalpy of formation of this compound is then derived from the calculated reaction enthalpy and the known experimental enthalpies of formation of the other species in the isodesmic reaction.
Conclusion
This technical guide highlights the significant gap in the experimental thermodynamic data for this compound. By providing detailed experimental and computational protocols, this document serves as a valuable resource for researchers to systematically determine the standard molar enthalpies of formation and sublimation. The acquisition of this data will be instrumental in advancing the understanding of this compound's stability and reactivity, thereby supporting its potential applications in drug development and materials science.
References
Methodological & Application
Application Notes and Protocols: 3-Hydroxy-6-methyl-2-nitropyridine as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-6-methyl-2-nitropyridine is a valuable chemical intermediate in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. Its substituted pyridine ring, featuring hydroxyl, methyl, and nitro groups, offers multiple reactive sites for the construction of complex molecular architectures. The electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic substitution reactions, while the hydroxyl group can be readily alkylated or arylated to introduce further diversity. This document provides detailed application notes and experimental protocols for the use of this compound as a chemical intermediate.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 15128-90-2 | [1] |
| Molecular Formula | C₆H₆N₂O₃ | [1] |
| Molecular Weight | 154.12 g/mol | [1] |
| Appearance | Yellow fine crystalline powder | [2] |
| Melting Point | 106-107 °C | [1] |
| Solubility | Soluble in ethyl acetate, DMSO | [2] |
Applications in Organic Synthesis
This compound is a versatile building block for the synthesis of a variety of heterocyclic compounds. Its primary applications lie in its conversion to other functionalized pyridines, which can then be incorporated into larger molecules with desired biological activities.
Intermediate in the Synthesis of Bioactive Molecules
Nitropyridine derivatives are recognized as important precursors in the synthesis of a wide range of biologically active compounds, including antitumor, antiviral, and anti-neurodegenerative agents.[3] The nitro group can be reduced to an amino group, which can then undergo a variety of transformations, or it can act as a directing group in electrophilic aromatic substitution reactions.
A key application of the closely related 3-hydroxy-2-nitropyridine is as an important intermediate in the synthesis of Crizotinib , a potent tyrosine kinase inhibitor used in cancer therapy.[4][5] This highlights the potential of this compound to serve as a scaffold for the development of novel kinase inhibitors and other therapeutic agents.
Synthesis of 3-Alkoxy-6-methyl-2-nitropyridine Derivatives
The hydroxyl group of this compound can be readily alkylated to yield 3-alkoxy derivatives. This reaction is a common strategy to modify the steric and electronic properties of the molecule and is a key step in the synthesis of more complex targets. For instance, 3-methoxy-6-methyl-2-nitropyridine has been synthesized from the parent compound.[2][6]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the nitration of 3-hydroxy-6-methylpyridine to produce this compound.[2]
Materials:
-
3-hydroxy-6-methylpyridine
-
Concentrated sulfuric acid
-
Fuming nitric acid
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
-
Ice
Procedure:
-
In a flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C), dissolve 3-hydroxy-6-methylpyridine (23.6 g, 216 mmol) in concentrated sulfuric acid (50 mL).
-
Slowly add fuming nitric acid (50 mL) to the cooled solution over a period of 1 hour, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
Pour the reaction mixture into 400 g of ice.
-
Collect the resulting precipitate by filtration.
-
Dissolve the solid in ethyl acetate and wash the organic layer with brine (100 mL).
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Expected Yield: 36.3%[2]
Characterization Data:
-
¹H NMR (DMSO-d₆, 300 MHz) δ: 2.44 (s, 3H), 7.52 (d, J = 8.5 Hz, 1H), 7.58 (d, J = 8.5 Hz, 1H).[2]
-
Mass spectrum (ESI-Q1MS) m/e: 153 (M-H)⁺.[2]
Protocol 2: General Procedure for O-Alkylation of this compound
This protocol provides a general method for the O-alkylation of this compound to synthesize 3-alkoxy-6-methyl-2-nitropyridine derivatives. This is an adaptation of common O-alkylation procedures for phenols.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Water
Procedure:
-
To a solution of this compound (1.0 eq) in DMF or acetone, add a base such as potassium carbonate (1.5 eq) or cesium carbonate (1.2 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-60 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Synthesis of this compound
| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| 3-hydroxy-6-methylpyridine | Conc. H₂SO₄, Fuming HNO₃ | - | 1 hour | 0 °C to RT | 36.3 | [2] |
Table 2: Physical and Spectroscopic Data for this compound
| Melting Point (°C) | ¹H NMR (δ, ppm) | MS (m/z) | Reference |
| 102-105 | 2.44 (s, 3H), 7.52 (d, J = 8.5 Hz, 1H), 7.58 (d, J = 8.5 Hz, 1H) | 153 (M-H)⁺ | [2] |
Visualizations
The following diagrams illustrate key experimental workflows and logical relationships involving this compound.
Caption: Synthesis workflow for this compound.
Caption: Application workflow of this compound.
Caption: Simplified signaling pathway targeted by Crizotinib.
References
- 1. This compound 99 15128-90-2 [sigmaaldrich.com]
- 2. This compound | 15128-90-2 [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. CN105272908A - Synthesizing technology for 3-hydroxy-2-nitropyridine - Google Patents [patents.google.com]
- 5. A kind of synthesis technique of 3-hydroxy-2-nitropyridine - Eureka | Patsnap [eureka.patsnap.com]
- 6. This compound 99 15128-90-2 [sigmaaldrich.com]
Application Notes and Protocols for Nitration Reactions Using 3-Hydroxy-6-methyl-2-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols and comparative data for the nitration of pyridinol derivatives, with a specific focus on reactions involving 3-Hydroxy-6-methyl-2-nitropyridine. The following protocols are based on established methodologies for analogous compounds and are intended to serve as a guide for the synthesis of dinitrated pyridinol derivatives.
Introduction
This compound is a valuable starting material in synthetic organic chemistry, particularly in the development of pharmaceutical intermediates. The introduction of an additional nitro group onto the pyridine ring can significantly alter the electronic properties of the molecule, providing a key functional handle for further transformations through nucleophilic aromatic substitution or reduction to an amino group. The nitration of hydroxypyridines is a classical electrophilic aromatic substitution, typically carried out using a mixture of concentrated sulfuric acid and nitric acid. The regioselectivity of the reaction is governed by the directing effects of the existing substituents on the pyridine ring. For 3-hydroxy-2-nitropyridines, the hydroxyl group is an activating, ortho-, para-directing group, while the nitro group is a deactivating, meta-directing group.
Comparative Data for Nitration of Hydroxypyridine Derivatives
Due to the limited availability of direct experimental data for the nitration of this compound, the following table summarizes reaction conditions for the nitration of structurally similar compounds. This data can be used to inform the development of a protocol for the target compound.
| Starting Material | Nitrating Agent | Reaction Conditions | Product(s) | Yield | Reference |
| 3-Hydroxypyridine | Conc. HNO₃ / Conc. H₂SO₄ | 40-45°C, 16h | 3-Hydroxy-2-nitropyridine | 75% | [1] |
| 3-Hydroxy-2-methylpyridine | Conc. HNO₃ / Conc. H₂SO₄ | 0-5°C, 2h | 3-Hydroxy-2-methyl-4-nitropyridine and 3-Hydroxy-2-methyl-6-nitropyridine | Not specified | [1] |
| 2-Chloro-3-hydroxypyridine | Conc. HNO₃ / Conc. H₂SO₄ | 30-35°C, 1h | 2-Chloro-3-hydroxy-4-nitropyridine and 2-Chloro-3-hydroxy-6-nitropyridine | 16% (sublimed) | [1] |
| 3-Hydroxypyridine | Anhydrous KNO₃ / Conc. H₂SO₄ | 40°C, 2h | 3-Hydroxy-2-nitropyridine | 49.7% | [2] |
| 3-Hydroxypyridine | KNO₃ / Acetic Anhydride | 45°C | 3-Hydroxy-2-nitropyridine | 81-90% | [3][4] |
Experimental Protocols
The following protocols are adapted from established procedures for the nitration of hydroxypyridines and can be applied to the nitration of this compound.
Protocol 1: Nitration using Concentrated Nitric and Sulfuric Acids
This protocol is based on the general method for nitrating hydroxypyridines and is expected to yield dinitrated products.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
-
Sodium Bicarbonate (solid) or Sodium Hydroxide solution (50%)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Buchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, carefully add this compound (1.0 eq) to concentrated sulfuric acid (3-5 mL per gram of starting material) while cooling in an ice bath. Stir until all the solid has dissolved.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2-3 mL per mL of nitric acid) in a separate flask, keeping the mixture cool in an ice bath.
-
Add the nitrating mixture dropwise to the solution of the pyridine derivative from step 1, maintaining the internal temperature between 0 and 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of solid sodium bicarbonate or 50% sodium hydroxide solution until the pH is approximately 7. A precipitate should form.
-
Collect the solid product by vacuum filtration and wash with cold deionized water.
-
If no solid precipitates, extract the aqueous solution with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Nitration using Potassium Nitrate in Sulfuric Acid
This method offers an alternative to the use of concentrated nitric acid.[2]
Materials:
-
This compound
-
Concentrated Sulfuric Acid (98%)
-
Potassium Nitrate (KNO₃)
-
Ice
-
Deionized Water
-
Sodium Bicarbonate (solid)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Dissolve this compound (1.0 eq) in concentrated sulfuric acid in a round-bottom flask, cooled in an ice bath.
-
Slowly add solid potassium nitrate (1.2 eq) in portions to the stirred solution, maintaining a low temperature.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution to a pH of 6.5-7.5 with solid sodium bicarbonate.
-
Allow the mixture to stand, preferably overnight, to allow for complete precipitation of the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the nitration of this compound.
Caption: General workflow for the nitration of this compound.
Logical Relationship of Reaction Directing Effects
The regiochemical outcome of the nitration is determined by the directing effects of the substituents already present on the pyridine ring.
Caption: Directing effects of substituents on nitration of this compound.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. CN103992267A - Preparation method of 3-hydroxy-2-nitropyridine - Google Patents [patents.google.com]
- 3. 3-Hydroxy-2-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 4. CN105272908A - Synthesizing technology for 3-hydroxy-2-nitropyridine - Google Patents [patents.google.com]
Application Notes and Protocols: 3-Hydroxy-6-methyl-2-nitropyridine in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-Hydroxy-6-methyl-2-nitropyridine as a versatile building block in the synthesis of pharmaceutically relevant compounds. The protocols detailed below are based on established synthetic methodologies for analogous nitropyridine derivatives and can be adapted for this compound.
Introduction
This compound is a valuable heterocyclic intermediate in medicinal chemistry. Its unique substitution pattern, featuring a hydroxyl group for further functionalization, a nitro group that can be readily transformed into an amino group for subsequent reactions, and a methyl group, makes it an attractive starting material for the synthesis of a diverse range of bioactive molecules. This compound serves as a key precursor for the development of novel therapeutic agents, including antimicrobial and anticancer drugs.
Key Applications in Pharmaceutical Synthesis
The reactivity of this compound allows for its incorporation into various molecular scaffolds. Two prominent applications are detailed below: the synthesis of antimicrobial pyridoxazinone derivatives and the development of potent tubulin polymerization inhibitors.
Synthesis of Antimicrobial Pyridoxazinone Derivatives
Pyridoxazinone scaffolds are known for their broad-spectrum antimicrobial activities. This compound can be utilized as a precursor for the synthesis of N-hydroxy-pyridoxazinone derivatives. The general synthetic route involves an initial O-alkylation of the hydroxyl group, followed by a reductive cyclization of the nitro group.
Quantitative Data Summary
| Derivative | R Group | Yield (%) | MIC (μg/mL) vs. C. albicans | MIC (μg/mL) vs. E. faecalis | MIC (μg/mL) vs. S. aureus |
| 95a | n-Bu | 59-85 | 62.5 | 7.8 | 31.2 |
Data adapted from a study on analogous 3-hydroxy-2-nitropyridine derivatives.[1]
Experimental Protocol: Synthesis of N-hydroxy-4-methyl-2H-pyrido[3,2-e][1][2]oxazin-2-one derivatives (General Procedure)
This protocol is adapted from the synthesis of related pyridoxazinone derivatives.[1]
Step 1: O-alkylation of this compound
-
To a solution of this compound (1.0 eq) in a suitable solvent such as DMF or acetone, add a base like potassium carbonate (K₂CO₃, 1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired 2-bromoalkanoic ester (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture at 60-80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the O-alkylated intermediate.
Step 2: Reductive Cyclization
-
Dissolve the O-alkylated intermediate (1.0 eq) in a suitable solvent system, such as ethanol/water or acetic acid.
-
Add a reducing agent, such as iron powder (Fe, 5.0 eq) and a catalytic amount of an acid like hydrochloric acid (HCl) or ammonium chloride (NH₄Cl).
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction mixture and filter it through a pad of celite to remove the iron catalyst.
-
Neutralize the filtrate with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the final N-hydroxy-pyridoxazinone derivative.
Experimental Workflow
Caption: Synthetic workflow for N-hydroxy-pyridoxazinone derivatives.
Synthesis of Sulfonate Derivatives as Tubulin Polymerization Inhibitors
3-Hydroxy-2-nitropyridine derivatives have been utilized in the synthesis of novel sulfonates that act as potent inhibitors of cell proliferation and tubulin polymerization, making them promising candidates for anticancer drug development. The hydroxyl group of this compound can be reacted with various sulfonyl chlorides to yield a library of sulfonate derivatives.
Experimental Protocol: Synthesis of 6-methyl-2-nitropyridin-3-yl sulfonate derivatives (General Procedure)
-
Dissolve this compound (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a non-nucleophilic base, such as triethylamine (Et₃N, 1.5 eq) or pyridine, to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the desired sulfonyl chloride (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., DCM).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired sulfonate derivative.
Experimental Workflow
Caption: Synthesis of sulfonate derivatives.
Application in Kinase Inhibitor Synthesis: Targeting the JAK/STAT Pathway
Nitropyridine scaffolds are key components in the synthesis of various kinase inhibitors, including those targeting the Janus kinase (JAK) family. The JAK/STAT signaling pathway is a critical regulator of cell proliferation, differentiation, and immune responses. Dysregulation of this pathway is implicated in various cancers and autoimmune diseases. Small molecule inhibitors that target JAKs can modulate this pathway and have therapeutic potential.
Derivatives of this compound can be envisioned as precursors for potent JAK2 inhibitors. The synthesis typically involves the conversion of the nitro group to an amine, followed by coupling reactions to introduce diverse functionalities that can interact with the kinase active site.
JAK/STAT Signaling Pathway and Inhibition
The following diagram illustrates the canonical JAK/STAT signaling pathway and a hypothetical mechanism of inhibition by a kinase inhibitor derived from a this compound scaffold.
Caption: Inhibition of the JAK/STAT signaling pathway.
References
3-Hydroxy-6-methyl-2-nitropyridine: A Versatile Reagent in Organic Synthesis
Abstract
This document provides detailed application notes and experimental protocols for the use of 3-hydroxy-6-methyl-2-nitropyridine as a reagent in organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development. This guide covers the synthesis of the title compound, its application in O-alkylation reactions, and its potential as a precursor for the synthesis of bioactive molecules. Detailed experimental procedures, quantitative data, and reaction diagrams are provided to facilitate its practical application in the laboratory.
Introduction
This compound is a functionalized pyridine derivative that serves as a valuable building block in organic synthesis. The presence of a hydroxyl group, a nitro group, and a methyl group on the pyridine ring offers multiple reaction sites for derivatization, making it a versatile precursor for the synthesis of a variety of heterocyclic compounds. The electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic substitution reactions, while the hydroxyl group can be readily alkylated or otherwise functionalized. This combination of features makes this compound an attractive starting material for the synthesis of pharmaceuticals and other biologically active molecules.[1][2]
Physicochemical Properties and Spectroscopic Data
This compound is typically a yellow fine crystalline powder.[3] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 15128-90-2 | |
| Molecular Formula | C₆H₆N₂O₃ | |
| Molecular Weight | 154.12 g/mol | |
| Melting Point | 106-107 °C | |
| Appearance | Yellow fine crystalline powder | [3] |
| Solubility | Soluble in many organic solvents |
Spectroscopic Data:
-
¹H NMR (DMSO-d₆, 300 MHz) δ: 7.58 (d, J=8.5 Hz, 1H), 7.52 (d, J=8.5 Hz, 1H), 2.44 (s, 3H).[3]
-
Mass Spectrum (ESI-Q1MS) m/e: 153 (M-H)⁺.[3]
-
¹³C NMR and IR: Detailed ¹³C NMR and IR spectral data can be found in various chemical databases. Vibrational spectroscopic studies (FT-IR and FT-Raman) have been conducted and analyzed using density functional theory (DFT).
Applications in Organic Synthesis
Synthesis of this compound
The title compound is conveniently prepared by the nitration of 3-hydroxy-6-methylpyridine. The reaction proceeds readily at low temperatures using a mixture of fuming nitric acid and concentrated sulfuric acid.
Caption: General scheme for the O-methylation of this compound.
Experimental Protocol (General Procedure):
Materials:
-
This compound (1.0 eq)
-
Methyl iodide (1.1 - 1.5 eq)
-
Potassium carbonate (1.5 - 2.0 eq)
-
Anhydrous acetone or DMF
-
Ethyl acetate
-
Water
Procedure:
-
To a solution of this compound in anhydrous acetone, add potassium carbonate.
-
Stir the suspension vigorously at room temperature.
-
Add methyl iodide dropwise to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain 3-methoxy-6-methyl-2-nitropyridine.
Expected Outcome: This procedure is expected to provide the desired O-methylated product in good to excellent yield, a common outcome for the methylation of phenolic compounds.
Precursor for Bioactive Molecules
Nitropyridines are recognized as valuable intermediates in the synthesis of a wide range of biologically active molecules, including kinase inhibitors and other pharmaceuticals. [1][2]The nitro group can be reduced to an amino group, which can then be further functionalized, for example, through acylation or participation in cyclization reactions to form fused heterocyclic systems. The this compound scaffold can, therefore, be considered a key starting material for the generation of libraries of compounds for drug discovery.
Diagram 3: Synthetic Utility of this compound
Caption: Potential synthetic pathways from this compound.
Conclusion
This compound is a readily accessible and versatile reagent for organic synthesis. Its utility is demonstrated in its straightforward preparation and subsequent functionalization through reactions such as O-alkylation. Furthermore, its potential as a precursor for more complex, biologically active molecules highlights its importance in medicinal chemistry and drug discovery programs. The protocols and data presented in this document are intended to serve as a practical guide for the effective use of this valuable synthetic building block.
Safety Information
This compound should be handled with appropriate safety precautions. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. The compound may cause skin, eye, and respiratory irritation. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, please consult the Material Safety Data Sheet (MSDS).
References
Application Notes and Protocols for the Synthesis of Derivatives from 3-Hydroxy-6-methyl-2-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the synthesis of various derivatives starting from 3-Hydroxy-6-methyl-2-nitropyridine. This versatile building block offers multiple reaction sites, allowing for the introduction of diverse functionalities, which is of significant interest in medicinal chemistry and materials science. The protocols outlined below cover key transformations including the synthesis of the parent compound, O-alkylation of the hydroxyl group, reduction of the nitro group to an amine, and subsequent derivatization.
Synthesis Overview
This compound serves as a versatile scaffold for the synthesis of a variety of derivatives. The primary reaction pathways include:
-
O-Alkylation/Arylation: The phenolic hydroxyl group can be readily alkylated or arylated to form a diverse range of ethers.
-
Reduction of the Nitro Group: The nitro group can be reduced to an amino group, which can then be further functionalized.
-
Nucleophilic Aromatic Substitution (SNAr): While the hydroxyl group is a poor leaving group, it can be converted to a sulfonate (e.g., triflate) or a halide to enable SNAr reactions with various nucleophiles.
-
Cross-Coupling Reactions: Conversion of the hydroxyl group to a halide or triflate allows for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds.
Data Presentation
The following tables summarize the expected products and representative yields for the described synthetic transformations. Note that yields are indicative and can vary based on the specific substrate and reaction conditions.
Table 1: Synthesis of this compound
| Starting Material | Reagents | Solvent | Yield (%) | Reference |
| 3-Hydroxy-6-methylpyridine | Fuming HNO₃, H₂SO₄ | - | ~36 | [1] |
Table 2: O-Alkylation of this compound
| Alkylating Agent | Base | Solvent | Product | Expected Yield (%) |
| Methyl iodide | K₂CO₃ | DMF | 3-Methoxy-6-methyl-2-nitropyridine | 85-95 |
| Ethyl bromide | NaH | THF | 3-Ethoxy-6-methyl-2-nitropyridine | 80-90 |
| Benzyl bromide | Cs₂CO₃ | Acetonitrile | 3-(Benzyloxy)-6-methyl-2-nitropyridine | 80-95 |
Table 3: Reduction of this compound
| Reducing Agent | Catalyst | Solvent | Product | Expected Yield (%) |
| H₂ (gas) | Pd/C | Ethanol | 3-Amino-6-methylpyridin-2-ol | >90 |
| SnCl₂·2H₂O | - | Ethanol | 3-Amino-6-methylpyridin-2-ol | 70-85 |
| Fe / NH₄Cl | - | Ethanol/Water | 3-Amino-6-methylpyridin-2-ol | 75-90 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the nitration of 3-hydroxy-6-methylpyridine to yield the title compound.
Materials:
-
3-Hydroxy-6-methylpyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
In a flask cooled in an ice bath, dissolve 3-hydroxy-6-methylpyridine (1.0 eq) in concentrated sulfuric acid.
-
Slowly add fuming nitric acid (1.0-1.2 eq) dropwise to the solution, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Collect the resulting precipitate by vacuum filtration and wash with cold water.
-
Dissolve the crude solid in ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a yellow solid.[1]
Protocol 2: O-Alkylation (Williamson Ether Synthesis)
This protocol provides a general method for the synthesis of 3-alkoxy-6-methyl-2-nitropyridine derivatives.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide) (1.1-1.5 eq)
-
Base (e.g., K₂CO₃, NaH, Cs₂CO₃) (1.5-2.0 eq)
-
Anhydrous solvent (e.g., DMF, THF, Acetonitrile)
-
Water
-
Organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of the base in the chosen anhydrous solvent, add this compound (1.0 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture for 15-30 minutes.
-
Add the alkylating agent dropwise to the reaction mixture.
-
Heat the reaction to a suitable temperature (e.g., 50-80 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired ether derivative.
Protocol 3: Reduction of the Nitro Group
This protocol describes the reduction of the nitro group of this compound to an amino group using catalytic hydrogenation.
Materials:
-
This compound
-
Palladium on Carbon (Pd/C, 5-10 wt. %)
-
Ethanol
-
Hydrogen (H₂) gas
-
Celite®
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a hydrogenation vessel.
-
Carefully add a catalytic amount of Pd/C (typically 5-10 mol% of palladium).
-
Seal the vessel and purge with hydrogen gas (or use a hydrogen-filled balloon).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature until the starting material is consumed (as monitored by TLC).
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-amino-6-methylpyridin-2-ol, which can often be used in the next step without further purification. If necessary, it can be purified by recrystallization or column chromatography.
References
Application of 3-Hydroxy-Nitropyridine Derivatives in Kinase Inhibitor Synthesis: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of 3-hydroxy-nitropyridine derivatives as key intermediates in the synthesis of kinase inhibitors. While specific applications of 3-Hydroxy-6-methyl-2-nitropyridine in widely recognized kinase inhibitors are not extensively documented in publicly available literature, its close analog, 3-Hydroxy-2-nitropyridine , serves as a critical building block in the synthesis of Crizotinib, a potent inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-Met (Hepatocyte Growth Factor Receptor, HGFR) kinases. The methodologies and principles outlined here, using the synthesis of Crizotinib as a prime example, are broadly applicable to the derivatization of substituted nitropyridines for the development of novel kinase inhibitors.
Application Notes
3-Hydroxy-2-nitropyridine is a versatile precursor in the synthesis of complex heterocyclic compounds. Its hydroxyl group provides a reactive handle for etherification reactions, such as the Mitsunobu reaction, allowing for the introduction of various side chains. The nitro group can be selectively reduced to an amine, which can then be further functionalized, for example, through halogenation followed by cross-coupling reactions like the Suzuki coupling. This sequential functionalization makes it a valuable scaffold in medicinal chemistry for the construction of molecules designed to target the ATP-binding pocket of kinases.
The synthesis of Crizotinib is a well-established process that highlights the utility of 3-hydroxy-2-nitropyridine. The key steps involve the coupling of 3-hydroxy-2-nitropyridine with a chiral alcohol, followed by modification of the pyridine ring to introduce the necessary pharmacophoric elements for potent and selective kinase inhibition.
Quantitative Data: Biological Activity of Crizotinib
The following table summarizes the inhibitory activity of Crizotinib against its primary kinase targets.
| Kinase Target | IC50 (nM) | Cell-Based Assay | Reference |
| c-Met | 4.9 - 5.4 | A549, Hela, MCF-7 cells | |
| ALK | 24 | Various cell lines |
Experimental Protocols
The following protocols are derived from the established synthesis of Crizotinib and illustrate the key transformations involving the 3-hydroxy-2-nitropyridine core.
Protocol 1: Mitsunobu Reaction for Ether Synthesis
This protocol describes the coupling of 3-hydroxy-2-nitropyridine with a chiral alcohol.
Materials:
-
(S)-1-(2,6-dichloro-3-fluorophenyl)ethanol
-
3-hydroxy-2-nitropyridine
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
Nitrogen atmosphere
Procedure:
-
To a solution of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol (1.0 eq) and 3-hydroxy-2-nitropyridine (1.05 eq) in anhydrous toluene at 20 °C, add triphenylphosphine (1.15 eq).
-
Cool the resulting solution to -15 °C.
-
Slowly add DIAD (1.15 eq) to the reaction mixture, maintaining the temperature below -10 °C.
-
Stir the reaction mixture at this temperature for 1-2 hours and then allow it to warm to room temperature and stir for an additional 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield (R)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine.
Protocol 2: Chemoselective Reduction of the Nitro Group
This protocol details the selective reduction of the nitro group to an amine.
Materials:
-
(R)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine
-
Iron powder (Fe)
-
Ammonium chloride (NH4Cl)
-
Ethanol/Water or Methanol/Water solvent system
Procedure:
-
To a suspension of (R)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron salts.
-
Wash the Celite pad with ethanol or methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude (R)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine, which can be used in the next step without further purification or purified by column chromatography.
Protocol 3: Bromination of the Pyridine Ring
This protocol describes the regioselective bromination of the aminopyridine intermediate.
Materials:
-
(R)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM) or Acetonitrile (ACN)
Procedure:
-
Dissolve (R)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine (1.0 eq) in dichloromethane at -15 °C.
-
Add a solution of N-bromosuccinimide (1.03 eq) in acetonitrile dropwise over a period of 1 hour, maintaining the temperature below -10 °C.
-
Stir the reaction mixture for 10-30 minutes at this temperature.
-
Quench the reaction by adding an aqueous solution of sodium metabisulfite.
-
Allow the mixture to warm to room temperature and separate the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield (R)-5-bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine.
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis of a kinase inhibitor using a 3-hydroxy-2-nitropyridine intermediate and the general signaling pathways inhibited by Crizotinib.
Caption: Synthetic workflow for a kinase inhibitor from 3-hydroxy-2-nitropyridine.
Caption: Crizotinib inhibits ALK and c-Met signaling pathways.
Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 3-Hydroxy-6-methyl-2-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of bioactive molecules derived from 3-Hydroxy-6-methyl-2-nitropyridine. This versatile building block serves as a key intermediate in the development of novel therapeutic agents, particularly in the areas of antimicrobial and kinase-inhibiting compounds.
Synthesis of the Starting Material: this compound
The foundational step for utilizing this scaffold is its efficient synthesis. A reliable method involves the nitration of 3-hydroxy-6-methylpyridine.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-hydroxy-6-methylpyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flask, dissolve 3-hydroxy-6-methylpyridine (23.6 g, 216 mmol) in concentrated sulfuric acid (50 mL).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add fuming nitric acid (50 mL) to the cooled solution over a period of 1 hour, ensuring the temperature remains controlled.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour.
-
Pour the reaction mixture into 400 g of ice to precipitate the product.
-
Collect the precipitate by filtration.
-
Dissolve the resulting solid in ethyl acetate.
-
Wash the organic layer with brine (100 mL).
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Evaporate the solvent under reduced pressure to yield the final product.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 12.1 g (36.3%) | [1] |
| Melting Point | 102-105 °C | [1] |
| Appearance | Yellow fine crystalline powder | [1] |
Application in the Synthesis of Antimicrobial Agents: N-Hydroxy-pyridoxazinone Derivatives
A significant application of 3-hydroxy-nitropyridine scaffolds is in the synthesis of N-hydroxy-pyridoxazinone derivatives, which have demonstrated notable antimicrobial activity. The following protocol is adapted from the synthesis using the closely related 3-hydroxy-2-nitropyridine and can be applied to this compound with minor modifications.[2][3]
Experimental Workflow: Synthesis of N-Hydroxy-pyridoxazinone Derivatives
Caption: General workflow for the synthesis of N-Hydroxy-pyridoxazinone derivatives.
Experimental Protocol: Synthesis of N-Hydroxy-pyridoxazinone Derivatives (Adapted)
Step 1: O-alkylation
-
To a solution of this compound in a suitable solvent (e.g., DMF or acetone), add a base (e.g., K₂CO₃ or NaH).
-
Add the desired 2-bromoalkanoic ester dropwise at room temperature.
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Work up the reaction by adding water and extracting with an organic solvent.
-
Purify the intermediate product by column chromatography.
Step 2: Reductive Cyclization
-
Dissolve the intermediate from Step 1 in a mixture of a suitable solvent (e.g., ethanol or acetic acid).
-
Add a reducing agent, such as iron powder in the presence of a catalytic amount of acid (e.g., acetic acid or HCl).
-
Heat the reaction mixture to reflux until the reduction of the nitro group and subsequent cyclization is complete (monitored by TLC).
-
Filter the reaction mixture to remove the iron catalyst.
-
Concentrate the filtrate and purify the final N-hydroxy-pyridoxazinone derivative by recrystallization or column chromatography.
Antimicrobial Activity of N-Hydroxy-pyridoxazinone Derivatives:
The following data is for derivatives of the non-methylated analog, 3-hydroxy-2-nitropyridine, and is indicative of the potential activity of derivatives of this compound.
| Compound (R-group) | Microorganism | MIC (µg/mL) | Reference |
| n-Butyl | Candida albicans | 62.5 | [2][3] |
| n-Butyl | Candida glabrata | 62.5 | [2][3] |
| n-Butyl | Candida tropicalis | 62.5 | [2][3] |
| n-Butyl | Enterococcus faecalis | 7.8 | [2][3] |
| n-Butyl | Staphylococcus aureus | 31.2 | [2][3] |
| Ethyl | Streptococcus agalactiae | 62.5 | [2] |
Potential Application in Kinase Inhibitor Synthesis
Logical Relationship: From Nitropyridine to Kinase Inhibitor
Caption: A logical workflow for the discovery of kinase inhibitors.
Signaling Pathway Context: JAK-STAT Pathway Inhibition
Derivatives of nitropyridines have been shown to inhibit JAK2, a key enzyme in the JAK-STAT signaling pathway, which is crucial for cell growth and differentiation.[4] Dysregulation of this pathway is implicated in various cancers and inflammatory diseases.
Caption: Inhibition of the JAK-STAT pathway by a nitropyridine-derived inhibitor.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Hydroxy-6-methyl-2-nitropyridine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to synthesizing 3-Hydroxy-6-methyl-2-nitropyridine. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to help improve reaction yields and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The two primary methods are the traditional mixed-acid nitration and an improved yield method using a nitrate salt with acetic anhydride. The traditional method involves the nitration of 3-hydroxy-6-methylpyridine with a mixture of fuming nitric acid and concentrated sulfuric acid, typically resulting in yields around 36%.[1] The improved method, adapted from the synthesis of the parent compound 3-hydroxy-2-nitropyridine, avoids the use of a strong acid mixture and can significantly increase yields, potentially up to 80-90%.[2][3]
Q2: Why is the yield often low in the traditional mixed-acid nitration?
A2: The low yield in traditional mixed-acid nitration can be attributed to several factors. The harsh acidic conditions can lead to degradation of the starting material or the product.[2] Additionally, the strong oxidizing nature of the nitrating mixture can result in the formation of various byproducts, complicating purification and reducing the overall yield of the desired product.
Q3: What are the main advantages of the nitrate/acetic anhydride method?
A3: The primary advantages of using a metal nitrate, such as potassium nitrate (KNO₃), with acetic anhydride are a significant increase in yield and improved safety.[2][3] This method avoids the use of highly corrosive and hazardous fuming nitric and concentrated sulfuric acids, reducing equipment corrosion and environmental concerns.[2][3] The reaction conditions are generally milder, leading to fewer side reactions and a cleaner product.
Q4: What are the key safety precautions to take during this synthesis?
A4: Both synthesis methods involve hazardous materials. When using the mixed-acid method, extreme caution should be exercised when handling fuming nitric acid and concentrated sulfuric acid, as they are highly corrosive and can cause severe burns. The nitrate/acetic anhydride method is generally safer but still requires careful handling of reagents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Incorrect reaction temperature. 3. Degradation of starting material or product. 4. Loss of product during workup. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Ensure the reaction is maintained at the optimal temperature. For the mixed-acid method, this is typically a low temperature (e.g., 0°C) during the addition of nitric acid.[1] 3. Use high-purity starting materials and reagents. 4. During extraction, ensure the pH is adjusted correctly to maximize product recovery. Perform multiple extractions with the organic solvent. |
| Product Fails to Precipitate | 1. The product is too soluble in the reaction mixture. 2. Insufficient cooling. 3. The concentration of the product is too low. | 1. Pour the reaction mixture into a larger volume of ice water to induce precipitation.[1] 2. Cool the solution in an ice bath for an extended period. 3. If the product is still not precipitating, it may be necessary to concentrate the solution by carefully removing some of the solvent under reduced pressure before cooling. |
| Product is an Oil or Gummy Solid | 1. Presence of impurities. 2. Residual solvent. | 1. Attempt to triturate the oil with a non-polar solvent like hexane to induce crystallization. 2. Recrystallize the product from a suitable solvent system (e.g., ethanol/water). 3. Ensure the product is thoroughly dried under vacuum to remove any remaining solvent. |
| Product is Discolored (Dark Brown/Black) | 1. Overheating during the reaction. 2. Formation of colored byproducts due to side reactions. | 1. Carefully control the reaction temperature, especially during the addition of the nitrating agent. 2. Treat a solution of the crude product with activated carbon to remove colored impurities.[3] Be aware that this may lead to some product loss. |
Experimental Protocols
Method 1: Traditional Mixed-Acid Nitration
This method is based on the general procedure for nitrating 3-hydroxy-6-methylpyridine.
Materials:
-
3-hydroxy-6-methylpyridine
-
Concentrated sulfuric acid (H₂SO₄)
-
Fuming nitric acid (HNO₃)
-
Ice
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 3-hydroxy-6-methylpyridine in concentrated sulfuric acid and cool the mixture to 0°C in an ice bath.[1]
-
Slowly add fuming nitric acid to the solution over a period of 1 hour, ensuring the temperature remains at 0°C.[1]
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour.[1]
-
Carefully pour the reaction mixture into a beaker containing ice.[1]
-
Collect the resulting precipitate by filtration.[1]
-
Dissolve the solid in ethyl acetate and wash the organic layer with a brine solution.[1]
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.[1]
-
Further purification can be achieved by recrystallization.
Expected Yield: Approximately 36.3%.[1]
Method 2: Improved Yield with Potassium Nitrate and Acetic Anhydride
This protocol is adapted from a high-yield synthesis of 3-hydroxy-2-nitropyridine and is expected to provide a higher yield for the 6-methyl derivative.
Materials:
-
3-hydroxy-6-methylpyridine
-
Ethyl acetate
-
Potassium nitrate (KNO₃)
-
Acetic anhydride
-
Saturated sodium hydroxide (NaOH) solution
-
Activated carbon
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a three-necked flask, combine 3-hydroxy-6-methylpyridine, ethyl acetate, potassium nitrate, and acetic anhydride.[3]
-
Heat the mixture to 45°C with magnetic stirring and maintain this temperature until the reaction is complete (monitor by TLC).[3]
-
Cool the reaction mixture to room temperature and filter to remove any solids.
-
Wash the filtrate with a small amount of ethyl acetate.
-
Adjust the pH of the filtrate to neutral using a saturated NaOH solution.[3]
-
Extract the aqueous layer multiple times with ethyl acetate.[3]
-
Combine the organic extracts, add activated carbon, and heat at reflux for 1 hour.[3]
-
Cool the solution and filter to remove the activated carbon.
-
Dry the filtrate with anhydrous magnesium sulfate, filter, and concentrate on a rotary evaporator to obtain the product.[3]
Expected Yield: Potentially >80%.[2][3]
Data Presentation
Table 1: Comparison of Synthesis Methods
| Parameter | Method 1: Traditional Mixed-Acid | Method 2: Improved Yield (KNO₃/Acetic Anhydride) |
| Nitrating Agent | Fuming HNO₃ / Concentrated H₂SO₄ | KNO₃ / Acetic Anhydride |
| Solvent | Concentrated H₂SO₄ | Ethyl Acetate |
| Reaction Temperature | 0°C to Room Temperature | 45°C |
| Reported Yield (for parent/similar compounds) | ~36%[1] | >80%[2][3] |
| Safety Concerns | Highly corrosive and hazardous acids | Flammable organic solvents |
| Environmental Impact | High | Moderate |
Visualizations
Caption: Comparative workflow of the two synthesis methods.
Caption: Troubleshooting logic for low product yield.
References
"common side reactions in the synthesis of 3-Hydroxy-6-methyl-2-nitropyridine"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 3-Hydroxy-6-methyl-2-nitropyridine.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, offering potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Formation of regioisomers (e.g., 4-nitro and 6-nitro isomers). - Over-nitration to form dinitro compounds. - Degradation of the starting material or product. | - Monitor the reaction progress using TLC or HPLC to ensure completion. - Optimize reaction temperature and time. Lower temperatures may favor the desired 2-nitro isomer. - Use a milder nitrating agent, such as a metal nitrate/acetic anhydride system, which can improve regioselectivity and yield. - Control the stoichiometry of the nitrating agent to minimize over-nitration. |
| Presence of Multiple Spots on TLC/Peaks in HPLC | - Formation of regioisomers (3-Hydroxy-6-methyl-4-nitropyridine and 3-Hydroxy-6-methyl-6-nitropyridine). - Presence of unreacted starting material. - Formation of dinitrated byproducts. | - Isolate the different products using column chromatography. A silica gel column with a suitable solvent system (e.g., ethyl acetate/hexane) can be effective. - Recrystallization may also be used to purify the desired product, as isomers can have different solubilities. |
| Product is a Dark Oil or Tarry Substance | - Oxidative degradation of the methyl group. - General decomposition under harsh acidic conditions. | - Ensure the reaction temperature is strictly controlled and does not exceed the recommended range. - Use a nitrating agent that is free of nitrogen oxides, which can catalyze oxidation. - Consider using a less harsh nitration method, such as the metal nitrate/acetic anhydride system. |
| Difficulty in Isolating the Product | - The product may be soluble in the aqueous work-up solution. - Emulsion formation during extraction. | - Adjust the pH of the aqueous solution to the isoelectric point of the product to minimize its solubility before extraction. - Use a different extraction solvent or add brine to break up emulsions. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
A1: The most common side products are regioisomers, specifically 3-Hydroxy-6-methyl-4-nitropyridine and 3-Hydroxy-6-methyl-6-nitropyridine. Over-nitration can also lead to the formation of dinitrated products. The nitration of 3-hydroxypyridines substituted at the 2-position has been shown to yield both 4- and 6-nitro derivatives. In the case of 3-hydroxy-2-methylpyridine, a ratio of 4-nitro to 6-nitro isomers of 4 to 1 has been reported.
Q2: How can I minimize the formation of these side products?
A2: To minimize the formation of side products, careful control of reaction conditions is crucial.
-
Temperature: Lowering the reaction temperature can improve the regioselectivity of the nitration.
-
Nitrating Agent: The choice of nitrating agent can have a significant impact. While a mixture of fuming nitric acid and concentrated sulfuric acid is commonly used, alternative methods like using potassium nitrate in sulfuric acid or a metal nitrate/acetic anhydride system may offer better control and higher yields of the desired product.
-
Stoichiometry: Use a controlled amount of the nitrating agent to reduce the likelihood of over-nitration.
Q3: What is a typical experimental protocol for the synthesis?
A3: A general procedure involves the nitration of 3-hydroxy-6-methylpyridine.
Experimental Protocol: Nitration of 3-hydroxy-6-methylpyridine
-
Dissolve 3-hydroxy-6-methylpyridine (1.0 eq) in concentrated sulfuric acid at 0°C.
-
Slowly add fuming nitric acid (1.0-1.2 eq) while maintaining the temperature at 0-5°C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a base (e.g., sodium carbonate or sodium hydroxide) until a precipitate forms.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Q4: How can I purify the desired this compound from its isomers?
A4: Purification can be achieved through standard laboratory techniques:
-
Column Chromatography: This is a very effective method for separating isomers. A silica gel column with a gradient of ethyl acetate in hexane is a good starting point for developing a separation method.
-
Recrystallization: The desired product and its isomers may have different solubilities in various solvents. Experiment with different solvent systems (e.g., ethanol, ethyl acetate, or mixtures with water or hexane) to find conditions where the desired product crystallizes out, leaving the impurities in the mother liquor.
Q5: Are there any safety precautions I should be aware of?
A5: Yes, this synthesis involves hazardous materials and requires strict safety protocols.
-
Corrosive Acids: Concentrated sulfuric acid and fuming nitric acid are extremely corrosive and strong oxidizing agents. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Work in a well-ventilated fume hood.
-
Exothermic Reaction: The nitration reaction is highly exothermic. Add the nitric acid slowly and ensure efficient cooling to prevent the reaction from running away.
-
Nitrating Agents: Nitrating agents are energetic materials. Handle with care and avoid contact with flammable materials.
Visual Guides
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low product yield.
Decision Tree for Purification Strategy
Caption: Decision-making process for product purification.
Technical Support Center: Optimization of Reaction Conditions for 3-Hydroxy-6-methyl-2-nitropyridine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 3-Hydroxy-6-methyl-2-nitropyridine. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound?
| Property | Value |
| CAS Number | 15128-90-2 |
| Molecular Formula | C₆H₆N₂O₃ |
| Molecular Weight | 154.12 g/mol |
| Appearance | Pale yellow to yellow crystals or powder[1][2] |
| Melting Point | 106-107 °C |
| Purity | ≥98.5% (GC) is commercially available[1] |
| Synonyms | 6-Methyl-2-nitro-3-pyridinol, 3-Hydroxy-2-nitro-6-picoline[2] |
Q2: What are the primary applications of this compound?
This compound is a valuable intermediate in organic synthesis. It is notably used in the synthesis of 3-methoxy-6-methyl-2-nitropyridine.[3] This compound and its derivatives are utilized in the development of pharmaceuticals, agrochemicals, and dyes.[2]
Q3: What are the main challenges in the synthesis of this compound?
The primary challenge in the synthesis of this compound lies in controlling the nitration of the pyridine ring. The pyridine nucleus is generally less reactive towards electrophilic aromatic substitution compared to benzene due to the electron-withdrawing nature of the nitrogen atom.[4] This often necessitates harsh reaction conditions, which can lead to low yields and the formation of multiple nitrated byproducts.[4]
Q4: Are there alternative, milder methods for the nitration of hydroxypyridines?
Yes, traditional nitration using a mixture of concentrated sulfuric and nitric acid can be corrosive and hazardous. Alternative methods that offer higher yields and improved safety profiles have been developed for similar compounds. One such method involves the use of a metal nitrate, like potassium nitrate, in the presence of acetic anhydride.[5] This approach avoids the use of strong mineral acids, reducing equipment corrosion and environmental concerns.[5]
Q5: What are the key safety precautions to consider during the nitration of 3-hydroxy-6-methylpyridine?
Nitration reactions are highly exothermic and involve corrosive and toxic reagents.[6] It is crucial to:
-
Work in a well-ventilated fume hood.[7]
-
Wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[6][7]
-
Carefully control the temperature of the reaction, often using an ice bath.[4]
-
Add nitrating agents slowly and in a controlled manner to prevent thermal runaway.[4]
-
Have appropriate spill containment and neutralization materials readily available.[6]
-
Be aware that nitric acid is a strong oxidizer and can react violently with organic compounds.[8]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Insufficiently harsh reaction conditions. - Incomplete reaction. - Loss of product during workup. | - Ensure the use of fuming nitric acid and concentrated sulfuric acid for the traditional method. - Increase reaction time or temperature, monitoring closely by TLC. - Carefully neutralize the reaction mixture during workup to ensure complete precipitation of the product. - Optimize the extraction solvent and procedure. |
| Formation of Multiple Products (Over-nitration) | - Excess of nitrating agent. - High reaction temperature. - Prolonged reaction time. | - Use a stoichiometric amount or a slight excess of the nitrating agent.[4] - Maintain a low and controlled temperature throughout the addition of the nitrating agent and the reaction.[4] - Monitor the reaction progress by TLC and quench the reaction as soon as the desired product is maximized.[4] |
| Dark-colored or Tarry Reaction Mixture | - Oxidation of the starting material or product. - Side reactions due to high temperature. | - Maintain strict temperature control. - Consider using a milder nitrating agent, such as potassium nitrate and acetic anhydride.[5] - Ensure the starting material is pure. |
| Difficulty in Product Isolation/Purification | - Product is soluble in the aqueous layer during workup. - Formation of impurities with similar polarity to the product. | - Adjust the pH of the aqueous layer carefully to the isoelectric point of the product to maximize precipitation. - Use a different solvent system for extraction or recrystallization. - Consider column chromatography for purification if recrystallization is ineffective. |
| Inconsistent Results | - Variability in the quality of reagents (e.g., concentration of nitric acid). - Poor control over reaction parameters. | - Use fresh, high-quality reagents and accurately determine their concentrations. - Standardize the experimental procedure, including addition rates, stirring speed, and temperature control. |
Experimental Protocols
Protocol 1: Traditional Nitration using Mixed Acid
This protocol is adapted from the synthesis of this compound.[3]
Materials:
-
3-hydroxy-6-methylpyridine
-
Concentrated sulfuric acid (H₂SO₄)
-
Fuming nitric acid (HNO₃)
-
Ice
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flask cooled to 0 °C in an ice bath, dissolve 3-hydroxy-6-methylpyridine in concentrated sulfuric acid.
-
Slowly add fuming nitric acid to the solution over a period of 1 hour, maintaining the temperature at 0 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour.
-
Carefully pour the reaction mixture into a beaker containing a large amount of crushed ice.
-
Collect the resulting precipitate by filtration.
-
Dissolve the solid in ethyl acetate and wash the organic layer with brine.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by recrystallization.
Protocol 2: Alternative Nitration using Potassium Nitrate and Acetic Anhydride
This protocol is based on a milder nitration method developed for the synthesis of 3-hydroxy-2-nitropyridine and can be adapted for 3-hydroxy-6-methylpyridine.[5]
Materials:
-
3-hydroxy-6-methylpyridine
-
Ethyl acetate
-
Potassium nitrate (KNO₃)
-
Acetic anhydride ((CH₃CO)₂O)
-
Saturated sodium hydroxide (NaOH) solution
-
Activated carbon
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a three-necked flask, combine 3-hydroxy-6-methylpyridine, ethyl acetate, potassium nitrate, and acetic anhydride.
-
Heat the mixture with stirring at a controlled temperature (e.g., 45 °C).
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter.
-
Take the filtrate and adjust the pH to neutral with a saturated NaOH solution.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic extracts, add activated carbon, and reflux for 1 hour.
-
Cool and filter the solution.
-
Dry the filtrate with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the product.
Data Presentation
The following tables summarize reaction conditions and yields for the nitration of 3-hydroxypyridine, which can serve as a starting point for the optimization of this compound synthesis.
Table 1: Optimization of Nitration of 3-Hydroxypyridine using KNO₃ and Acetic Anhydride [5]
| Temperature (°C) | Molar Ratio (3-HP:KNO₃:(Ac)₂O) | Yield (%) |
| 35 | 1:1.4:7 | 85 |
| 45 | 1:1.4:7 | 91 |
| 55 | 1:1.4:7 | 82 |
| 45 | 1:1.2:7 | 88 |
| 45 | 1:1.6:7 | 86 |
| 45 | 1:1.4:6 | 84 |
| 45 | 1:1.4:8 | 87 |
3-HP: 3-Hydroxypyridine
Table 2: Influence of Different Nitrate Salts on the Yield of 3-Hydroxy-2-nitropyridine [5]
| Nitrate Salt | Molar Ratio (3-HP:Nitrate:(Ac)₂O) | Temperature (°C) | Yield (%) |
| KNO₃ | 1:1.4:7 | 45 | 91 |
| NaNO₃ | 1:1.4:7 | 45 | 87 |
| Cu(NO₃)₂·3H₂O | 1:1.4:7 | 45 | 82 |
3-HP: 3-Hydroxypyridine
Visualizations
Experimental Workflow: Traditional Mixed Acid Nitration
Caption: Workflow for the traditional synthesis of this compound.
Experimental Workflow: Alternative Nitration Method
Caption: Workflow for an alternative, milder synthesis of this compound.
References
- 1. This compound, 99% 50 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 15128-90-2 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. CN105272908A - Synthesizing technology for 3-hydroxy-2-nitropyridine - Google Patents [patents.google.com]
- 6. youtube.com [youtube.com]
- 7. fishersci.com [fishersci.com]
- 8. ehs.washington.edu [ehs.washington.edu]
Technical Support Center: Purification of 3-Hydroxy-6-methyl-2-nitropyridine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Hydroxy-6-methyl-2-nitropyridine. The information is designed to address common issues encountered during the purification of this compound.
Troubleshooting Guide
This guide is presented in a question-and-answer format to directly address specific experimental challenges.
Recrystallization Issues
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| The compound does not dissolve in the hot recrystallization solvent. | The solvent is not polar enough. The volume of the solvent is insufficient. | - Try a more polar solvent system, such as aqueous ethanol or methanol. - Gradually add more hot solvent until the compound dissolves. |
| The compound "oils out" instead of forming crystals upon cooling. | The solution is too concentrated. The cooling process is too rapid. The presence of impurities is inhibiting crystallization. | - Add a small amount of hot solvent to the oily mixture to achieve a clear solution and then allow it to cool slowly. - Ensure a slow cooling process by allowing the flask to cool to room temperature before placing it in an ice bath. - Try a different solvent system. - "Scratch" the inside of the flask with a glass rod at the solvent line to induce crystallization. - Add a seed crystal of pure this compound. |
| No crystals form even after the solution has cooled completely. | The solution is too dilute. | - Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again. - If using a solvent mixture, add more of the anti-solvent (the solvent in which the compound is less soluble). |
| The recovered crystals are still impure (e.g., off-color, broad melting point range). | Insoluble impurities were not removed. The chosen solvent is not optimal for rejecting the specific impurities present. | - Perform a hot filtration of the dissolved crude product to remove any insoluble material before cooling. - Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration. - Perform a second recrystallization using a different solvent system. - Consider using column chromatography for a more effective separation. |
| Low recovery of the purified product. | Too much solvent was used during recrystallization. The crystals were washed with a solvent in which they are too soluble. The compound has significant solubility in the cold solvent. | - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. - Cool the recrystallization mixture in an ice bath for a longer period to maximize crystal precipitation. |
Column Chromatography Issues
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| The compound does not move from the origin on the TLC plate and likely won't elute from the column. | The eluent is not polar enough. | - Gradually increase the polarity of the eluent system. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. A small amount of methanol can be added for highly polar compounds. |
| The compound and impurities move together as one spot on the TLC plate. | The chosen eluent system does not provide adequate separation. | - Screen different solvent systems with varying polarities and compositions. - Consider using a different stationary phase, such as alumina, if separation on silica gel is poor. |
| The spots on the TLC plate are streaking or tailing. | The sample is overloaded on the TLC plate. The compound is interacting strongly with the acidic silica gel. The compound is not fully dissolved in the eluent. | - Apply a smaller, more concentrated spot to the TLC plate. - Add a small amount of a basic modifier, like triethylamine (0.1-1%), to the eluent to neutralize the acidic sites on the silica gel. - Ensure the compound is fully dissolved in the eluent before it begins to move up the plate. |
| Poor separation or band broadening during column chromatography. | The column was not packed properly. The sample was loaded incorrectly. The elution was too fast. | - Ensure the silica gel is packed uniformly without any air bubbles or cracks. - Dissolve the crude product in a minimal amount of solvent and load it onto the column in a narrow band. - Control the flow rate to allow for proper equilibration between the stationary and mobile phases. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most likely impurities arise from the nitration of 3-hydroxy-6-methylpyridine. These can include:
-
Unreacted starting material: 3-hydroxy-6-methylpyridine.
-
Isomeric products: While the 2-nitro isomer is the major product, small amounts of other isomers, such as the 4-nitro or 6-nitro derivatives, may be formed.[1]
-
Di-nitrated products: Over-nitration can lead to the formation of dinitro-3-hydroxy-6-methylpyridine.
-
Oxidation byproducts: Strong nitrating conditions can sometimes lead to oxidative degradation of the pyridine ring.
Q2: What is a good starting point for a recrystallization solvent for this compound?
A2: Based on literature, a mixture of methanol and water or aqueous ethanol is a good starting point for the recrystallization of 3-hydroxy-nitropyridines.[1] The compound is generally soluble in polar organic solvents like ethanol, acetone, and dichloromethane, and slightly soluble in water.[2] A solvent screening with small amounts of the crude product is always recommended to find the optimal solvent or solvent pair.
Q3: My purified this compound is a yellow solid. Is this normal?
A3: Yes, this compound is typically described as a pale yellow to yellow crystalline powder.[3]
Q4: How can I confirm the purity of my final product?
A4: The purity of this compound can be assessed using several analytical techniques:
-
Melting Point: A sharp melting point range close to the literature value (106-107 °C) is indicative of high purity.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate eluent suggests a high degree of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can be used to confirm the structure and identify any proton-containing impurities. The 1H NMR spectrum in DMSO-d6 should show a singlet for the methyl group around 2.44 ppm and two doublets in the aromatic region around 7.52 and 7.58 ppm.[4]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for quantifying purity and detecting minor impurities.
Data Presentation
Table 1: Illustrative Purity of this compound with Different Purification Methods
| Purification Method | Typical Purity (%) | Advantages | Disadvantages |
| Single Recrystallization | 95 - 98 | Simple, cost-effective, good for removing baseline impurities. | May not be effective for removing impurities with similar solubility. |
| Double Recrystallization | > 98 | Can significantly improve purity if the right solvent systems are used. | Lower overall yield, more time-consuming. |
| Column Chromatography | > 99 | Excellent for separating closely related impurities and isomers. | More complex setup, requires larger volumes of solvent, potential for product loss on the column. |
Note: The purity values in this table are illustrative and can vary depending on the initial purity of the crude product and the specific experimental conditions.
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. In a separate beaker, heat the chosen recrystallization solvent (e.g., a mixture of methanol and water) on a hot plate.
-
Addition of Solvent: Add the hot solvent to the Erlenmeyer flask portion-wise while stirring and heating until the solid completely dissolves. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 2: Column Chromatography of this compound
-
Column Preparation: Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool to the bottom of the column. Add a layer of sand. Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane/ethyl acetate 9:1). Pour the slurry into the column, allowing the solvent to drain, and tap the column gently to ensure even packing. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a relatively polar solvent (e.g., dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica gel with the adsorbed sample to the top of the column.
-
Elution: Carefully add the eluent to the top of the column. Start with a less polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increase the polarity (e.g., to 7:3, 1:1, etc.) as the elution progresses. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Isolation of Product: Combine the fractions containing the pure product, as determined by TLC analysis. Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: A workflow for selecting a purification technique for this compound.
References
"troubleshooting guide for 3-Hydroxy-6-methyl-2-nitropyridine experiments"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Hydroxy-6-methyl-2-nitropyridine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Synthesis & Reaction Troubleshooting
Q1: My synthesis of this compound is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Low yields in the nitration of 3-hydroxy-6-methylpyridine are a common issue. Pyridine rings are inherently less reactive towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom.[1] This often necessitates harsh reaction conditions, which can lead to side product formation and reduced yields.[1] Here are several factors to investigate and optimize:
-
Reaction Temperature: Inadequate temperature control is a frequent cause of low yields. Lowering the reaction temperature can help minimize side reactions and degradation of the starting material and product.[1]
-
Nitrating Agent Stoichiometry: Using a large excess of the nitrating agent (e.g., nitric acid) can lead to over-nitration and the formation of dinitrated byproducts.[1] It is crucial to use a minimal excess of the nitrating agent.[1]
-
Rate of Addition: The slow, dropwise addition of the nitrating agent is critical to maintain a low concentration of the active nitrating species, which favors mono-nitration and helps control the exothermic nature of the reaction.[1]
-
Choice of Nitrating Agent: The traditional mixed acid method (concentrated nitric and sulfuric acids) can be harsh.[2] Alternative nitrating systems, such as potassium nitrate (KNO₃) in sulfuric acid or a metal nitrate/acetic anhydride system, have been shown to improve yields and offer better safety profiles.[3][4] A method using KNO₃ and acetic anhydride in ethyl acetate has been reported to achieve yields of up to 81-91%.[3][4]
-
Work-up Procedure: Improper work-up can lead to product loss. Ensure that the pH is carefully adjusted during neutralization to precipitate the product effectively.
Q2: I am observing significant amounts of a di-nitrated byproduct in my reaction mixture. How can I prevent this over-nitration?
A2: Over-nitration is a common challenge, especially with activated pyridine rings.[1] To favor the desired mono-nitrated product, consider the following strategies:
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Strict Temperature Control: Maintain a consistently low temperature (e.g., 0-5 °C) throughout the addition of the nitrating agent and the subsequent reaction time.[1]
-
Slow and Controlled Addition: Add the nitrating agent dropwise or in small portions to prevent localized high concentrations that promote a second nitration.[1]
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction. Stop the reaction as soon as the formation of the desired product is maximized and before significant amounts of the di-nitrated product appear.[1]
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Reduce Reaction Time: Shorter reaction times can help minimize the opportunity for over-nitration.
Q3: My crude product is a dark, oily residue instead of the expected yellow crystalline powder. What could be the issue?
A3: The formation of a dark, oily product often indicates the presence of impurities and degradation products. Potential causes include:
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High Reaction Temperature: Excessive heat can lead to the decomposition of the starting material and product, resulting in tarry byproducts.
-
Oxidation Side Reactions: The nitrating conditions can also lead to oxidation of the starting material. Using a milder nitrating agent can help mitigate this.
-
Incomplete Reaction: The presence of unreacted starting material can sometimes result in an oily crude product.
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Improper Work-up: Ensure thorough washing of the crude product to remove acidic residues and other soluble impurities.
To address this, try purifying the crude product via column chromatography on silica gel. If the issue persists in subsequent reactions, focus on optimizing the reaction conditions, particularly temperature control and the choice of nitrating agent.
Purification Troubleshooting
Q4: I am having difficulty purifying this compound by recrystallization. What solvent systems are recommended?
A4: If your product is a solid, recrystallization can be an effective purification method. Based on literature, a mixture of ethanol and water is a suitable solvent system. Here is a general procedure:
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Dissolve the crude product in a minimal amount of hot ethanol.
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If insoluble impurities are present, perform a hot filtration.
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Add hot deionized water dropwise to the hot ethanol solution until the solution becomes slightly cloudy.
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Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
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Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
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Collect the crystals by vacuum filtration and wash with a small amount of a cold ethanol/water mixture.
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Dry the crystals under vacuum.
Acetone can also be used for recrystallization if necessary.[5]
Q5: Recrystallization is not sufficient to achieve the desired purity. What are the recommendations for column chromatography?
A5: Column chromatography is a powerful technique for purifying this compound from closely related impurities.
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Stationary Phase: Silica gel is the standard choice.
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Mobile Phase (Eluent): A gradient of n-hexane and ethyl acetate is a good starting point. The polarity can be adjusted based on TLC analysis. Due to the basic nature of the pyridine nitrogen, peak tailing on silica gel can be an issue. Adding a small amount of a base, such as triethylamine (e.g., 0.1-1%), to the eluent can help to mitigate this and improve peak shape.
Before performing column chromatography, it is essential to determine the optimal eluent system using TLC to achieve good separation of the desired product from impurities.
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Synthesis Method | Starting Material | Nitrating Agent | Solvent | Temperature | Reported Yield | Reference |
| Mixed Acid | 3-Hydroxy-6-methylpyridine | Conc. HNO₃ / Conc. H₂SO₄ | - | 0 °C to Room Temp | 36.3% | [6] |
| Nitrate/Acetic Anhydride | 3-Hydroxypyridine | KNO₃ / Acetic Anhydride | Ethyl Acetate | 45 °C | 81% | [4] |
| Optimized Nitrate/Acetic Anhydride | 3-Hydroxypyridine | KNO₃ / Acetic Anhydride | Ethyl Acetate | 45 °C | up to 91% | [3] |
Table 2: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Solution(s) |
| Low Yield | Harsh reaction conditions | Use milder nitrating agents (e.g., KNO₃/Acetic Anhydride). |
| Over-nitration | Reduce stoichiometry of nitrating agent, control temperature, slow addition. | |
| Incomplete reaction | Monitor reaction by TLC/HPLC and adjust reaction time accordingly. | |
| Over-nitration | High concentration of nitrating agent | Slow, dropwise addition of the nitrating agent. |
| High reaction temperature | Maintain a consistently low temperature (0-5 °C). | |
| Extended reaction time | Stop the reaction once the desired product is formed (monitor by TLC/HPLC). | |
| Oily Product | Impurities/Degradation | Optimize reaction temperature; purify by column chromatography. |
| Purification Issues | Ineffective recrystallization | Use ethanol/water or acetone; consider column chromatography. |
| Tailing in chromatography | Add a small amount of triethylamine to the eluent. |
Experimental Protocols
Protocol 1: Synthesis of this compound using Potassium Nitrate and Acetic Anhydride
This protocol is based on a higher-yield and safer alternative to the traditional mixed acid method.[3][4]
Materials:
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3-Hydroxy-6-methylpyridine
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Potassium Nitrate (KNO₃)
-
Acetic Anhydride
-
Ethyl Acetate
-
Saturated Sodium Hydroxide (NaOH) solution
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Anhydrous Magnesium Sulfate (MgSO₄)
-
Activated Carbon
Procedure:
-
In a three-necked flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add 3-hydroxy-6-methylpyridine, ethyl acetate, potassium nitrate, and acetic anhydride. A reported molar ratio for a similar reaction is approximately 1:1.4:7 (substrate:KNO₃:acetic anhydride).[3]
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Heat the reaction mixture to 45 °C with constant stirring.
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Monitor the progress of the reaction using TLC.
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Once the reaction is complete, cool the mixture to room temperature.
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Filter the reaction mixture by suction filtration and wash the solid residue with a small amount of ethyl acetate.
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Take the filtrate and carefully adjust the pH to neutral with a saturated NaOH solution.
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Extract the aqueous layer with ethyl acetate (3-4 times).
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Combine the organic extracts, add activated carbon, and reflux for 1 hour for decolorization.
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Cool the solution and filter to remove the activated carbon.
-
Dry the filtrate over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dry the resulting solid product in a vacuum oven to obtain this compound.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical troubleshooting workflow for common issues in this compound synthesis.
References
- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Nitropyridines in the Synthesis of Bioactive Molecules | Semantic Scholar [semanticscholar.org]
- 3. CN105272908A - Synthesizing technology for 3-hydroxy-2-nitropyridine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound | 15128-90-2 [chemicalbook.com]
Technical Support Center: Synthesis of 3-Hydroxy-6-methyl-2-nitropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding impurities during the synthesis of 3-Hydroxy-6-methyl-2-nitropyridine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most widely used method is the direct nitration of 3-Hydroxy-6-methylpyridine using a nitrating agent, typically a mixture of fuming nitric acid and concentrated sulfuric acid.[1] This electrophilic aromatic substitution reaction introduces a nitro group (-NO2) onto the pyridine ring.
Q2: What are the potential impurities in the synthesis of this compound?
A2: While the nitration of 3-hydroxy-6-methylpyridine is reported to be highly regioselective, yielding primarily the desired 2-nitro isomer, several potential impurities can arise[2]:
-
Positional Isomers: Although studies suggest the formation of other isomers (e.g., 4-nitro, 6-nitro) is not significant when the 2-position is unsubstituted, their formation cannot be entirely ruled out, especially under non-optimized conditions.[2]
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Di-nitro Compounds: Over-nitration can lead to the formation of di-nitro derivatives of 3-hydroxy-6-methylpyridine.
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Unreacted Starting Material: Incomplete reaction will result in the presence of the starting material, 3-hydroxy-6-methylpyridine, in the final product.
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Degradation Products: Harsh reaction conditions, such as high temperatures or prolonged reaction times, can lead to the degradation of the starting material or the product, forming various byproducts.
-
Oxidation Products: The strong oxidizing nature of nitric acid can lead to the formation of undesired oxidation byproducts.
Q3: How do reaction conditions affect the purity of the final product?
A3: Reaction conditions play a critical role in controlling the formation of impurities. Key parameters to control include:
-
Temperature: Lower temperatures (typically 0-5 °C) during the addition of the nitrating agent are crucial to minimize side reactions and degradation.[1]
-
Concentration of Acids: The ratio and concentration of nitric acid and sulfuric acid influence the rate of nitration and the potential for side reactions.
-
Reaction Time: Prolonged reaction times can increase the likelihood of over-nitration and degradation.
-
Purity of Starting Materials: The purity of the initial 3-hydroxy-6-methylpyridine is essential to prevent the introduction of impurities from the start.
Q4: What are the recommended purification methods for this compound?
A4: The primary methods for purifying the final product are:
-
Recrystallization: This is a common and effective technique for removing impurities with different solubility profiles. Ethanol or a mixture of ethanol and water are often suitable solvents.
-
Column Chromatography: For separating closely related isomers or removing trace impurities, column chromatography using silica gel can be employed.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction. - Degradation of product during workup. - Loss of product during purification. | - Ensure complete dissolution of the starting material in sulfuric acid before adding nitric acid. - Maintain the recommended reaction temperature and time. - Carefully control the pH during neutralization to avoid product degradation. - Optimize the recrystallization solvent and procedure to minimize product loss. |
| Product is a dark oil or tar instead of a yellow solid | - Reaction temperature was too high. - Concentrated nitric acid was added too quickly. - Insufficient stirring. | - Maintain strict temperature control (0-5 °C) during the addition of nitric acid. - Add the nitrating agent dropwise with vigorous stirring to ensure proper mixing and heat dissipation. |
| Presence of multiple spots on TLC analysis of the crude product | - Formation of isomeric byproducts. - Over-nitration leading to di-nitro compounds. - Presence of unreacted starting material. | - Carefully control the stoichiometry of the nitrating agent. - Monitor the reaction progress by TLC to determine the optimal reaction time. - Employ column chromatography for the separation of isomers if significant amounts are formed. |
| Difficulty in filtering the precipitated product | - Formation of very fine particles. | - Allow the precipitated product to stand in the cold mother liquor for a longer period to allow for crystal growth. - Use a filter aid if necessary. |
Experimental Protocols
Key Experiment: Synthesis of this compound
Materials:
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3-Hydroxy-6-methylpyridine
-
Concentrated Sulfuric Acid (98%)
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Fuming Nitric Acid
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Ice
-
Ethyl Acetate
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-hydroxy-6-methylpyridine in concentrated sulfuric acid while cooling in an ice bath (0-5 °C).
-
Slowly add fuming nitric acid dropwise to the solution, ensuring the temperature does not exceed 5 °C. Vigorous stirring is essential during the addition.
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After the addition is complete, continue stirring the reaction mixture at room temperature for a specified time (e.g., 1-2 hours), monitoring the reaction progress by TLC.
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Pour the reaction mixture slowly onto crushed ice with stirring.
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Collect the resulting precipitate by vacuum filtration and wash with cold water.
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Dissolve the crude product in ethyl acetate and wash the organic layer with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude this compound.
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Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Visualizations
Caption: Synthesis pathway of this compound.
Caption: Potential pathways for impurity formation.
Caption: Logical workflow for troubleshooting synthesis issues.
References
"impact of temperature on 3-Hydroxy-6-methyl-2-nitropyridine reaction kinetics"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of 3-Hydroxy-6-methyl-2-nitropyridine, with a focus on the impact of temperature on reaction kinetics.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the synthesis of this compound?
A1: The optimal temperature for the nitration of 3-hydroxy-6-methylpyridine can vary depending on the specific nitrating agent and reaction conditions. However, literature on the synthesis of the closely related 3-hydroxy-2-nitropyridine suggests that a temperature of around 40°C is advisable to minimize side reactions.[1] Another study indicates that a reaction temperature of 45°C can lead to a high product yield.[2] For the nitration of 3-hydroxypyridine, a temperature range of 40-45°C is recommended.[3] It is crucial to maintain careful temperature control throughout the reaction.
Q2: How does temperature affect the rate of reaction and product yield?
A2: As with most chemical reactions, increasing the temperature generally increases the reaction rate. However, in the nitration of hydroxypyridines, higher temperatures can also lead to an increase in undesirable side reactions, such as over-nitration (dinitration), which can lower the yield of the desired mono-nitrated product.[4] Therefore, an optimal temperature must be maintained to balance reaction speed and selectivity.
Q3: What are the common side products when the reaction temperature is not properly controlled?
A3: A primary concern with inadequate temperature control is over-nitration, which results in the formation of dinitropyridine derivatives.[4] Additionally, elevated temperatures can lead to the decomposition of the starting material or the product. The safety data sheet for this compound indicates that it is stable under normal conditions but should be kept away from heat.[4]
Q4: Are there any recommended safety precautions related to temperature during this reaction?
A4: Yes. The nitration reaction is exothermic, and careful temperature control is essential to prevent a runaway reaction. The addition of the nitrating agent should be done slowly and with efficient cooling to maintain the desired temperature.[3] It is recommended to use an ice bath to manage the temperature, especially during the initial addition of reagents.[3] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Reaction temperature is too low, leading to a very slow reaction rate. | Gradually increase the reaction temperature in small increments (e.g., 5°C) and monitor the reaction progress using a suitable analytical technique like TLC or HPLC. |
| Incomplete reaction due to insufficient reaction time. | Increase the reaction time and continue to monitor for the formation of the product. | |
| Formation of Multiple Products (Low Selectivity) | Reaction temperature is too high, promoting the formation of side products like dinitrated compounds.[4] | Lower the reaction temperature. For instance, if the reaction is being run at 50°C, try reducing it to 40°C.[1] Ensure slow and controlled addition of the nitrating agent.[4] |
| Product Decomposition | Excessive reaction temperature. | Immediately cool the reaction mixture and re-evaluate the heating protocol. Ensure the temperature does not exceed the recommended range. |
| Runaway Reaction | Poor temperature control and rapid addition of nitrating agent. | Implement an efficient cooling system (e.g., ice bath) and add the nitrating agent dropwise with vigorous stirring to dissipate heat effectively.[3] |
Experimental Protocols
Synthesis of 3-Hydroxy-2-nitropyridine (Adapted from Literature)
This protocol for a related compound provides a solid foundation for experiments with this compound.
Materials:
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3-Hydroxypyridine
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Concentrated Sulfuric Acid
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Nitric Acid (sp gr 1.50)
-
Ice water
Procedure:
-
With efficient stirring and cooling in an ice-water bath, slowly add 3-hydroxypyridine to concentrated sulfuric acid. The temperature should not be allowed to exceed 30°C.[3]
-
Prepare a cold mixture of nitric acid and concentrated sulfuric acid.
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Add the cold nitrating mixture dropwise to the 3-hydroxypyridine solution over several hours. During this addition, maintain the reaction temperature between 40°C and 45°C.[3]
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After the addition is complete, allow the mixture to stand overnight (approximately 16 hours) at room temperature.[3]
-
Pour the reaction mixture into ice and water.
-
Neutralize the solution to a pH of 1 to 4.
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Extract the product with a suitable organic solvent (e.g., ether or methylene chloride).
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Dry the organic extract and remove the solvent under reduced pressure to obtain the crude product.[3]
Data Presentation
Table 1: Effect of Temperature on the Yield of 3-Hydroxy-2-nitropyridine Synthesis
| Temperature (°C) | Molar Ratio (3-pyridone:KNO₃) | Yield (%) | Reference |
| 30 | 1:1.2 | Lower than at 40°C | [1] |
| 40 | 1:1.2 | 49.7 | [1] |
| 50 | 1:1.2 | Lower than at 40°C | [1] |
| 60 | 1:1.2 | Lower than at 40°C | [1] |
| 45 | 1:1.4 | 91 | [2] |
Note: The data above is for the synthesis of 3-hydroxy-2-nitropyridine, a closely related compound, and can serve as a valuable reference for optimizing the synthesis of this compound.
Visualizations
Caption: Experimental workflow for the nitration of 3-hydroxy-6-methylpyridine.
Caption: A logical guide for troubleshooting low product yield in the reaction.
References
Technical Support Center: Catalyst Selection for 3-Hydroxy-6-methyl-2-nitropyridine Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Hydroxy-6-methyl-2-nitropyridine. The primary focus is on the catalytic hydrogenation of the nitro group to form 3-amino-6-methyl-2-hydroxypyridine, a critical transformation in synthetic chemistry.
Troubleshooting Guide
This guide addresses common issues encountered during the catalytic reduction of this compound.
Question: My reaction is showing low or no conversion. What are the potential causes and solutions?
Answer: Low or no conversion in the catalytic hydrogenation of a substituted nitropyridine can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Catalyst Activity: The catalyst may be inactive. Ensure you are using a fresh bottle of catalyst or one that has been stored properly under an inert atmosphere.[1] Some catalysts, like Raney Nickel, are pyrophoric and must be handled as an air-stable slurry.[2]
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Catalyst Poisoning: The pyridine nitrogen, in both the starting material and the product, can act as a catalyst poison.[3] Additionally, impurities in the starting material, solvent, or hydrogen gas (like sulfur compounds) can deactivate the catalyst.[4] Purifying the substrate and using high-purity solvents and hydrogen is crucial.
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Insufficient Hydrogen Pressure: Hydrogenations, especially of aromatic systems like pyridines, often require elevated pressure to proceed efficiently.[1][5] If using a hydrogen balloon (atmospheric pressure), the reaction may be slow or stall. Consider using a high-pressure reactor (e.g., a Parr shaker) to increase the hydrogen concentration at the catalyst surface.[1]
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Poor Solubility: The substrate must be soluble in the reaction solvent for the hydrogenation to occur effectively. If solubility is an issue, consider alternative solvents. While methanol and ethanol are common, other solvents like ethyl acetate or even dichloromethane (DCM) can be tried.[1]
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Inadequate Mixing: Vigorous stirring is essential to ensure good contact between the substrate, hydrogen gas, and the solid catalyst.
Question: I am observing the formation of significant byproducts. How can I improve the selectivity of my reaction?
Answer: Byproduct formation is a common challenge. The primary byproducts in nitro group reductions are often hydroxylamines, azo, and azoxy compounds, resulting from incomplete reduction.
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Hydroxylamine Accumulation: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates. In some cases, these intermediates can accumulate. The addition of catalytic amounts of vanadium compounds has been shown to prevent the accumulation of hydroxylamines, leading to purer products.[6]
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Choice of Catalyst: The choice of catalyst can significantly impact selectivity. For instance, palladium catalysts are highly active for nitro group reduction but can also catalyze debenzylation or dehalogenation if such groups are present.[7][8] Raney Nickel is a good alternative when dehalogenation is a concern.[7]
-
Reaction Conditions: Harsh reaction conditions (high temperature and pressure) can sometimes lead to over-reduction or side reactions.[5] Start with milder conditions and gradually increase the temperature or pressure if the reaction is too slow.
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Solvent and Additives: The solvent system can influence selectivity. For pyridine hydrogenation, using an acidic solvent like acetic acid can protonate the pyridine nitrogen, facilitating reduction of the ring.[3] However, for selective nitro group reduction while preserving the pyridine ring, neutral conditions are generally preferred.
Question: I am having difficulty removing the catalyst after the reaction. What can I do?
Answer: Fine catalyst particles, especially carbon-supported catalysts, can be challenging to filter.
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Use a Filtration Aid: Filtering the reaction mixture through a pad of a filtration aid like Celite® can effectively remove fine catalyst particles.
-
Alternative Catalyst Support: If filtration remains an issue, consider catalysts on different supports. For example, palladium on barium sulfate or calcium carbonate might have different filtration characteristics.
-
Centrifugation: For small-scale reactions, centrifugation followed by decantation of the supernatant can be an effective way to separate the catalyst.
Frequently Asked Questions (FAQs)
Question: What are the most common catalysts for the reduction of the nitro group in this compound?
Answer: The most common heterogeneous catalysts for the reduction of aromatic nitro groups are Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂, Adams' catalyst), and Raney Nickel.[7][8] Each has its own advantages and is suitable for different reaction conditions and substrate functionalities.
-
Palladium on Carbon (Pd/C): Often the first choice for nitro reductions due to its high activity and efficiency.[7] It is typically used with hydrogen gas in a suitable solvent like methanol, ethanol, or ethyl acetate.
-
Platinum(IV) Oxide (PtO₂): A very active catalyst, often used in acidic media like acetic acid, which can be beneficial for the reduction of pyridine rings.[3] For selective nitro group reduction, it can also be used in neutral solvents.[8]
-
Raney Nickel: A versatile and cost-effective catalyst used for the hydrogenation of a wide range of functional groups, including nitro groups.[2][4] It is particularly useful for substrates containing halides, as it is less prone to causing dehalogenation compared to Pd/C.[7]
Question: How do reaction parameters like solvent, temperature, and pressure affect the catalyst selection and reaction outcome?
Answer: Reaction parameters are critical for a successful and selective hydrogenation.
-
Solvent: The solvent should dissolve the starting material and not interfere with the reaction. Common solvents include alcohols (methanol, ethanol), esters (ethyl acetate), and acids (acetic acid). For pyridine substrates, acidic solvents can activate the ring towards reduction, which may be undesirable if only the nitro group is to be reduced.[3]
-
Temperature: Hydrogenations of aromatic nitro compounds are often exothermic. Most reductions can be carried out at room temperature.[5] If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be applied, but this may also increase the risk of side reactions.
-
Pressure: While some reductions proceed at atmospheric pressure (using a hydrogen-filled balloon), many require higher pressures (e.g., 50-1000 psig) for reasonable reaction times, especially when reducing the pyridine ring.[1][5] Higher pressure increases the concentration of hydrogen in the solution, accelerating the reaction rate.
Data Presentation: Comparison of Common Catalysts
The following table summarizes the key characteristics of commonly used catalysts for the reduction of nitropyridines. The optimal catalyst and conditions for this compound should be determined experimentally.
| Catalyst | Common Loading (w/w %) | Typical Solvents | Pressure | Temperature (°C) | Key Advantages & Considerations |
| 5-10% Pd/C | 1-10% | Methanol, Ethanol, Ethyl Acetate | Atmospheric - 100 psig | 25-50 | High activity for nitro reduction; may cause dehalogenation or debenzylation.[7] |
| PtO₂ (Adams') | 1-5% | Acetic Acid, Ethanol, Ethyl Acetate | 50-70 bar | 25 | Highly active; acidic media promotes pyridine ring reduction.[3][9] |
| Raney Nickel | 5-20% | Ethanol, Methanol | 50-1000 psig | 25-100 | Cost-effective; good for substrates with halides; pyrophoric.[4][7] |
Experimental Protocols
Protocol 1: General Procedure for Hydrogenation using Pd/C
-
Reactor Setup: In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent (e.g., methanol or ethanol, 10-20 mL per gram of substrate).
-
Catalyst Addition: Carefully add 5% or 10% Pd/C (1-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Execution:
-
Seal the vessel and connect it to a hydrogen source.
-
Purge the vessel several times with hydrogen to remove air.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 psig).
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization or column chromatography as needed.
Protocol 2: General Procedure for Hydrogenation using PtO₂ in Acetic Acid
This protocol is generally for the reduction of the pyridine ring but can be adapted for nitro reduction by using a neutral solvent.
-
Reactor Setup: To a high-pressure reactor vessel, add the substituted pyridine (1.0 eq).[3]
-
Solvent Addition: Add glacial acetic acid as the solvent (5-10 mL).[3]
-
Catalyst Addition: Carefully add PtO₂ catalyst (1-5 mol%) to the solution.[3]
-
Reaction Execution:
-
Securely seal the reactor vessel and connect it to the hydrogenation apparatus.
-
Purge the reactor head several times with an inert gas to remove air.[3]
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[3]
-
Begin vigorous stirring and maintain the reaction at room temperature.[3]
-
-
Work-up:
-
After completion, vent the hydrogen and purge with an inert gas.
-
Filter the mixture through Celite® to remove the catalyst.
-
Carefully neutralize the filtrate with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).[3]
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
-
Purification: Purify the crude product as necessary.
Visualizations
Caption: General workflow for catalytic hydrogenation experiments.
Caption: Decision flowchart for troubleshooting common hydrogenation issues.
Caption: Simplified reaction pathway for nitro group reduction.
References
- 1. reddit.com [reddit.com]
- 2. Raney nickel - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Raney Nickel, Raney Nickel Catalyst, Vineeth Precious [preciouscatalyst.com]
- 5. US3408354A - Catalytic hydrogenation of 3-and 4-hydroxy pyridines - Google Patents [patents.google.com]
- 6. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. benchchem.com [benchchem.com]
"troubleshooting unexpected results with 3-Hydroxy-6-methyl-2-nitropyridine"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Hydroxy-6-methyl-2-nitropyridine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a chemical compound with the molecular formula C₆H₆N₂O₃. It is a yellow to brown crystalline powder.[1] It serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.[2] Its primary applications include:
-
Pharmaceutical Development: It is used as an intermediate in the synthesis of various pharmaceuticals.
-
Agricultural Chemistry: It is utilized in the formulation of agrochemicals to enhance the efficacy of pesticides and herbicides.[2]
-
Organic Synthesis: It is a valuable building block for creating more complex molecules.[2]
Q2: What are the typical physical and chemical properties of this compound?
| Property | Value | Reference |
| Molecular Weight | 154.12 g/mol | [1][3][4] |
| Appearance | Yellow to brown crystalline powder | [1] |
| Melting Point | 102-107 °C | [1][3] |
| Storage Conditions | Store at 0-8 °C | [2] |
Q3: What are the general safety precautions for handling this compound?
The compound is stable under normal conditions.[2] However, it is incompatible with strong oxidizing agents and strong bases.[2] Hazardous decomposition products upon combustion include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[2] Always handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Troubleshooting Guides
Issue 1: Low or No Yield of this compound in Synthesis
Low yields are a common issue in the nitration of pyridine derivatives. The traditional method using a mixture of fuming nitric acid and sulfuric acid can result in yields as low as 36.3%.[1]
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Suboptimal Reaction Conditions | The traditional nitration of 3-hydroxy-6-methylpyridine is highly sensitive to reaction temperature and the rate of addition of the nitrating agent. Carefully control the temperature, keeping it low during the addition of nitric acid. |
| Side Reactions | The strong acidic conditions can lead to the formation of undesired byproducts. Consider using an alternative, higher-yielding synthetic method. A reported method using potassium nitrate (KNO₃) and acetic anhydride has been shown to produce significantly higher yields (81-91%) for the related 3-hydroxy-2-nitropyridine and reduces the formation of hazardous byproducts. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, a slight increase in temperature or extended reaction time might be necessary, but be cautious as this can also promote side reactions. |
| Loss During Workup | The product can be lost during the workup and purification steps. Ensure efficient extraction and minimize transfers. |
Diagram: Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low product yield.
Issue 2: Presence of Unexpected Impurities in the Final Product
The nitration of substituted pyridines can sometimes lead to the formation of isomeric byproducts or over-nitrated products.
Possible Impurities and Identification:
| Impurity | Identification Method | Mitigation Strategy |
| Isomeric Byproducts | The nitration of 2-substituted 3-hydroxypyridines can potentially yield 4-nitro and 6-nitro isomers. These can be identified by careful analysis of ¹H NMR and ¹³C NMR spectra, looking for unexpected signals, and by using chromatographic techniques like HPLC or GC-MS. | Use a highly pure starting material (3-hydroxy-6-methylpyridine). Optimize reaction conditions (lower temperature, controlled addition of nitrating agent) to favor the desired isomer. |
| Dinitro derivatives | Over-nitration can lead to the formation of dinitro- derivatives. These will have a higher molecular weight, which can be detected by mass spectrometry. | Use a stoichiometric amount of the nitrating agent. Avoid prolonged reaction times and excessively high temperatures. |
| Unreacted Starting Material | The presence of 3-hydroxy-6-methylpyridine can be detected by TLC or NMR spectroscopy. | Ensure the reaction goes to completion by monitoring with TLC. If necessary, adjust reaction time or temperature. Purify the crude product using column chromatography or recrystallization. |
Experimental Protocols
Protocol 1: Synthesis of this compound (Traditional Method)
This protocol is based on a reported synthesis with a yield of 36.3%.[1]
Materials:
-
3-hydroxy-6-methylpyridine
-
Concentrated sulfuric acid (H₂SO₄)
-
Fuming nitric acid (HNO₃)
-
Ice
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 3-hydroxy-6-methylpyridine (1 equivalent) in concentrated sulfuric acid in a flask cooled to 0 °C.
-
Slowly add fuming nitric acid dropwise to the solution while maintaining the temperature at 0 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour.
-
Carefully pour the reaction mixture into a beaker containing crushed ice.
-
Collect the resulting precipitate by filtration.
-
Dissolve the solid in ethyl acetate and wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Diagram: Synthesis Workflow
Caption: Step-by-step synthesis of the target compound.
Protocol 2: Analytical Characterization
Thin Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 v/v) can be a good starting point. Adjust the polarity as needed to achieve an Rf value between 0.3 and 0.7 for the product.
-
Visualization: UV light (254 nm) or staining with a suitable agent (e.g., potassium permanganate).
¹H NMR Spectroscopy:
The following is the reported ¹H NMR data for this compound in DMSO-d₆:[1]
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| 2.44 ppm | singlet | 3H | -CH₃ |
| 7.52 ppm | doublet | 1H | Aromatic CH |
| 7.58 ppm | doublet | 1H | Aromatic CH |
Note: The exact chemical shifts may vary slightly depending on the solvent and the instrument used.
Stability and Storage
-
Stability: this compound is stable under normal storage conditions.[2]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[2]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials. For long-term storage, refrigeration (0-8 °C) is recommended.[2]
-
Decomposition: When heated to decomposition, it may emit toxic fumes of nitrogen oxides, carbon monoxide, and carbon dioxide.[2]
References
- 1. This compound | 15128-90-2 [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. Preparation of nitropyridines by nitration of pyridines with nitric acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Preparation of nitropyridines by nitration of pyridines with nitric acid. | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Guide to Purity Validation of 3-Hydroxy-6-methyl-2-nitropyridine by HPLC and Alternative Methods
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is a cornerstone of reliable and reproducible research. 3-Hydroxy-6-methyl-2-nitropyridine is a key building block in the synthesis of various pharmaceutical compounds.[1] Ensuring its purity is critical for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[2]
This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) as the gold standard for purity determination of this compound, alongside alternative analytical techniques. We present detailed experimental protocols, comparative data, and a visual workflow to aid in the selection of the most appropriate method for your analytical needs.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC, particularly reversed-phase HPLC (RP-HPLC), is the most widely adopted method for the purity analysis of polar and non-polar compounds, making it highly suitable for substituted pyridines.[3] Its high resolution, sensitivity, and quantitative accuracy make it the preferred choice for separating the main component from structurally similar impurities.[4]
Proposed RP-HPLC Method for this compound
This protocol outlines a stability-indicating RP-HPLC method developed for the quantitative analysis of this compound.
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[4]
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A gradient elution of Acetonitrile (Solvent A) and 0.1% Phosphoric Acid in Water (Solvent B) |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve it in 10 mL of a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water.
-
Further dilute as necessary to fall within the linear range of the detector.
Analysis:
The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.
HPLC Method Validation
A robust HPLC method must be validated to ensure it is fit for its intended purpose.[5] Key validation parameters, as recommended by the International Conference on Harmonisation (ICH) guidelines, are summarized below.[6]
| Validation Parameter | Acceptance Criteria | Purpose |
| Specificity | The peak for this compound should be well-resolved from any impurities, degradants, or placebo peaks. | To ensure the method is selective for the analyte of interest.[7][8] |
| Linearity | Correlation coefficient (r²) ≥ 0.995 over a range of concentrations (e.g., 50-150% of the target concentration).[8] | To demonstrate a proportional relationship between detector response and analyte concentration. |
| Range | The interval between the upper and lower concentrations for which the method has been demonstrated to be precise, accurate, and linear.[5] | To define the concentration limits within which the method is reliable. |
| Accuracy | Mean recovery of 98-102% for spiked samples at different concentration levels. | To assess the closeness of the measured value to the true value. |
| Precision | Repeatability (intra-day) and intermediate precision (inter-day) with a relative standard deviation (RSD) of ≤ 2%. | To evaluate the consistency of results under the same and different conditions. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. | The lowest concentration of the analyte that can be detected. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |
Comparison with Alternative Analytical Techniques
While HPLC is the preferred method, other techniques can provide complementary information or be used for preliminary screening.
| Analytical Technique | Principle | Advantages | Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase, followed by mass-based detection. | Excellent for identifying and quantifying volatile and semi-volatile impurities. Provides structural information from mass spectra. | Requires the analyte to be volatile and thermally stable, or to be derivatized. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Provides a direct measurement of the absolute purity of a compound without the need for a reference standard of the analyte itself.[9] | Highly accurate and precise. Provides structural confirmation. | Lower sensitivity compared to HPLC. Requires a high-field NMR spectrometer. |
| Thin-Layer Chromatography (TLC) | Separation based on differential partitioning between a stationary phase on a plate and a mobile phase.[10] | Simple, rapid, and cost-effective for qualitative purity assessment and reaction monitoring.[3] | Primarily qualitative or semi-quantitative. Lower resolution and sensitivity compared to HPLC.[10] |
| UV-Vis Spectrophotometry | Measurement of light absorption by the analyte at a specific wavelength. | Fast and straightforward for determining the concentration of a pure substance.[10] | Non-specific; any substance that absorbs at the same wavelength will interfere. Not suitable for impurity profiling. |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for HPLC purity validation and the logical relationship in selecting an analytical method.
Conclusion
The validated RP-HPLC method provides a reliable and robust solution for the routine purity assessment of this compound. It offers an excellent balance of selectivity, sensitivity, and cost-effectiveness. For specialized applications, such as the identification of unknown volatile impurities or for orthogonal verification of purity, complementary techniques like GC-MS and qNMR are invaluable. The choice of method should be guided by the specific analytical requirements, ranging from routine quality control to in-depth impurity profiling.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pharmoutsourcing.com [pharmoutsourcing.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 6. pharmtech.com [pharmtech.com]
- 7. aaps.ca [aaps.ca]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Analysis of 3-Hydroxy-6-methyl-2-nitropyridine and Other Bioactive Nitropyridines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3-Hydroxy-6-methyl-2-nitropyridine with other nitropyridine derivatives that have demonstrated significant biological activities. While this compound is primarily recognized as a versatile synthetic intermediate in the pharmaceutical and agrochemical industries, this guide will also explore the direct therapeutic potential of other nitropyridines, supported by experimental data.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and selected bioactive nitropyridines is presented below.
| Property | This compound | 1-methyl-3-nitropyridinium iodide | 2-Chloro-3-nitropyridine | 2-Amino-5-nitropyridine |
| Molecular Formula | C₆H₆N₂O₃[1][2] | C₆H₇IN₂O₂ | C₅H₃ClN₂O₂ | C₅H₅N₃O₂ |
| Molecular Weight | 154.12 g/mol [1][2] | 266.03 g/mol | 158.54 g/mol | 139.11 g/mol |
| Melting Point | 106-107 °C | 185-187 °C | 102-104 °C | 185-188 °C |
| Appearance | Yellow to brown crystalline powder[3][4] | Yellow crystalline solid | Pale yellow crystalline powder | Yellow crystalline powder |
| Primary Role | Synthetic Intermediate[3] | Bioactive Compound | Synthetic Intermediate | Synthetic Intermediate |
Synthesis of this compound
This compound is typically synthesized from 3-hydroxy-6-methylpyridine through nitration. A general synthetic workflow is outlined below.
Synthesis of this compound
Comparative Biological Activity of Nitropyridines
While specific bioactivity data for this compound is not extensively available in the public domain, numerous other nitropyridine derivatives have been evaluated for their therapeutic potential. This section compares the performance of these derivatives.
| Compound/Derivative Class | Biological Activity | Key Performance Metric |
| 3-Hydroxy-2-nitropyridine Derivative | Antimicrobial | MIC: 7.8 µg/mL (E. faecalis), 62.5 µg/mL (C. albicans) |
| 1-methyl-3-nitropyridine chloride | Anticancer (Leukemia) | IC₅₀: 24.3 µM (HL60 cells) |
| Nitropyridine-based JAK2 Inhibitors | Anti-inflammatory | IC₅₀: Varies by derivative |
| Nitropyridine-based GSK3 Inhibitors | Neuroprotective, Anti-diabetic | IC₅₀: Varies by derivative |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of bioactive nitropyridines are provided below.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or appropriate growth medium
-
Bacterial or fungal inoculum standardized to 0.5 McFarland
-
Test compound stock solution
-
Positive control (standard antibiotic) and negative control (no drug)
Procedure:
-
Prepare serial two-fold dilutions of the test compound in the growth medium directly in the 96-well plate.
-
Inoculate each well with the standardized microbial suspension.
-
Include a positive control (microorganism with a known sensitive antibiotic) and a negative control (microorganism with no antibiotic).
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
References
A Comparative Guide to the Structural Confirmation of 3-Hydroxy-6-methyl-2-nitropyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for confirming the structure of 3-Hydroxy-6-methyl-2-nitropyridine and its derivatives. The structural elucidation of these compounds is critical for their application in medicinal chemistry and materials science. This document outlines the experimental data from various spectroscopic methods, offering a comparative analysis to aid researchers in selecting the most appropriate techniques for their specific needs.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate structural confirmation is paramount to ensure the desired biological activity and to meet regulatory standards. This guide compares the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Vibrational Spectroscopy (FT-IR and Raman), and Mass Spectrometry (MS) in the structural analysis of this compound and its isomers.
Comparative Analysis of Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and two of its isomers, providing a basis for structural differentiation.
Table 1: ¹H and ¹³C NMR Spectroscopic Data
| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) | ¹³C NMR Chemical Shifts (δ, ppm) |
| This compound | DMSO-d₆ | 2.44 (s, 3H, CH₃), 7.52 (d, J = 8.5 Hz, 1H, Ar-H), 7.58 (d, J = 8.5 Hz, 1H, Ar-H)[1] | Data not available in the searched literature. |
| 2-Hydroxy-5-methyl-3-nitropyridine | Not Specified | Data not available in the searched literature. | Data not available in the searched literature. |
| 2-Hydroxy-6-methyl-3-nitropyridine | Not Specified | Data not available in the searched literature. | Data not available in the searched literature. |
Table 2: Vibrational Spectroscopic Data (FT-IR and Raman)
| Compound | FT-IR (cm⁻¹) Key Vibrational Modes | FT-Raman (cm⁻¹) Key Vibrational Modes |
| This compound | Detailed experimental data from the primary literature source by M. Karnan et al. is pending full-text access. The study focuses on a comprehensive vibrational analysis. | Detailed experimental data from the primary literature source by M. Karnan et al. is pending full-text access. The study focuses on a comprehensive vibrational analysis. |
| Alternative Isomers | Comparative data will be populated upon acquisition of relevant literature. | Comparative data will be populated upon acquisition of relevant literature. |
Table 3: Mass Spectrometry Data
| Compound | Ionization Method | Key Fragment Ions (m/z) |
| This compound | ESI | 153 [M-H]⁻[1] |
| Alternative Isomers | Comparative data will be populated upon acquisition of relevant literature. |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and accurate comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
Vibrational Spectroscopy (FT-IR and Raman)
FT-IR Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a thin disk.
-
Data Acquisition: Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.
FT-Raman Spectroscopy:
-
Sample Preparation: Place a small amount of the crystalline sample directly into the sample holder.
-
Data Acquisition: Excite the sample with a laser source (e.g., 1064 nm) and collect the scattered radiation. Record the spectrum in the range of 4000-50 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Data Acquisition: Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI). Acquire the mass spectrum in the desired mass range.
Workflow and Pathway Visualizations
The following diagrams illustrate the general workflow for structural confirmation and a conceptual representation of the analytical logic.
Caption: A generalized workflow for the synthesis, purification, and structural confirmation of this compound derivatives.
Caption: A logical diagram illustrating the process of interpreting and integrating data from various spectroscopic techniques to confirm the chemical structure.
Conclusion
The structural confirmation of this compound and its derivatives relies on the synergistic use of multiple analytical techniques. While NMR provides detailed information about the carbon-hydrogen framework, vibrational spectroscopy offers insights into the functional groups present. Mass spectrometry is indispensable for determining the molecular weight and elemental composition. For unambiguous structural assignment, especially when dealing with isomers, a combination of these methods is essential. X-ray crystallography, when feasible, provides the ultimate confirmation of the solid-state structure. This guide serves as a foundational resource for researchers in the field, enabling a more informed and efficient approach to the structural characterization of these important chemical entities.
References
Unveiling the Biological Potential: A Comparative Analysis of 3-Hydroxy-6-methyl-2-nitropyridine and Its Analogs
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of structurally related compounds is paramount. This guide provides a comparative analysis of the biological activities of 3-Hydroxy-6-methyl-2-nitropyridine and its analogous compounds, supported by experimental data and detailed methodologies.
This publication delves into the antimicrobial and anticancer potential of this compound and its derivatives. By presenting quantitative data in a clear, tabular format and offering detailed experimental protocols, this guide aims to facilitate objective comparisons and inform future research directions in drug discovery and development.
Comparative Analysis of Biological Activity
The biological activity of this compound and its analogs is a subject of growing interest in medicinal chemistry. While the parent compound itself is often utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, its derivatives have exhibited notable antimicrobial and anticancer properties.[1] The introduction of a nitro group to the pyridine ring is known to enhance the biological activity of the resulting compounds.
Antimicrobial Activity
Derivatives of 3-hydroxy-2-nitropyridine have demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens. The pyridoxazinone series, synthesized from 3-hydroxy-2-nitropyridine, has shown particularly promising results.[2][3]
Table 1: Antimicrobial Activity of 3-Hydroxy-2-nitropyridine Derivatives (Pyridoxazinone Series)
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) in µg/mL |
| Derivative 2e | Enterococcus faecalis | 7.8[2] |
| Staphylococcus aureus | 31.2[2] | |
| Streptococcus agalactiae | 125[2] | |
| Candida albicans | 62.5[2] | |
| Candida glabrata | 62.5[2] | |
| Candida tropicalis | 62.5[2] | |
| Acetylated Derivative 2c | Streptococcus agalactiae | Not specified, but noted increased activity |
Note: The specific structures of derivatives 2c and 2e were detailed in the source publication.
The data suggests that functionalization of the 3-hydroxy-2-nitropyridine core can lead to potent antimicrobial agents, with one derivative showing high activity against the Gram-positive bacterium Enterococcus faecalis.[2]
Anticancer Activity
While specific anticancer data for this compound is limited in publicly available literature, various other nitropyridine derivatives have been synthesized and evaluated for their cytotoxic effects against cancer cell lines. For instance, novel tetralin-6-yl-2-thioxopyridine derivatives have shown notable anticancer activity.
Table 2: Anticancer Activity of Selected Pyridine Derivatives
| Compound | Cancer Cell Line | IC50 (µg/mL) |
| 2,6-dihaloarylchalcone derivative 3a | Hela (Cervical Carcinoma) | 3.5[4] |
| MCF7 (Breast Carcinoma) | 4.5[4] | |
| cyanopyridone derivative 6a | Hela (Cervical Carcinoma) | 7.1[4] |
| cyanopyridone derivative 6b | Hela (Cervical Carcinoma) | 10.9[4] |
| thioxopyridine derivative 7a | Hela (Cervical Carcinoma) | 8.1[4] |
| thioxopyridine derivative 7b | Hela (Cervical Carcinoma) | 5.9[4] |
| thioxopyridine derivative 7c | Hela (Cervical Carcinoma) | 6.5[4] |
Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.
The data indicates that pyridine derivatives can be potent anticancer agents, with compound 3a showing significant activity against both cervical and breast cancer cell lines.[4] Further research into the anticancer potential of this compound and its direct analogs is warranted.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are provided below.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the synthesized compounds against various microbial strains is determined using the broth microdilution method, a standardized procedure for testing the susceptibility of bacteria to different antimicrobials.[5][6]
Workflow for Broth Microdilution Assay
Caption: Workflow of the broth microdilution assay for MIC determination.
Detailed Steps:
-
Preparation of Compounds: The test compounds are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution. Serial twofold dilutions of the stock solution are then prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in the wells of a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Inoculation: Each well of the microtiter plate is inoculated with the prepared microbial suspension.
-
Incubation: The inoculated plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: After incubation, the plates are visually inspected for microbial growth. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cell Viability/Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[7][8][9]
Signaling Pathway of MTT Reduction in Viable Cells
Caption: The principle of the MTT assay for determining cell viability.
Detailed Steps:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specific duration (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for a few hours (e.g., 4 hours) to allow the viable cells to reduce the MTT into formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The cell viability is expressed as a percentage of the viability of the untreated control cells. The IC50 value is then calculated from the dose-response curve.
Conclusion and Future Directions
The compiled data indicates that derivatives of 3-hydroxy-2-nitropyridine are a promising class of compounds with significant antimicrobial potential. Furthermore, the broader family of pyridine derivatives continues to yield potent anticancer agents. While direct biological activity data for this compound remains to be fully elucidated, its role as a versatile synthetic intermediate suggests that its derivatives are ripe for further investigation.
Future research should focus on the synthesis and biological evaluation of a focused library of this compound analogs. This would involve systematic modifications of the substituent groups on the pyridine ring to establish a clear structure-activity relationship. Such studies, guided by the protocols and comparative data presented in this guide, will be instrumental in unlocking the full therapeutic potential of this chemical scaffold.
References
- 1. chemimpex.com [chemimpex.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. atcc.org [atcc.org]
- 9. texaschildrens.org [texaschildrens.org]
A Comparative Guide to LC-MS/MS Method Validation for the Quantification of 3-Hydroxy-6-methyl-2-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the precise quantification of 3-Hydroxy-6-methyl-2-nitropyridine against a common alternative, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The information herein is synthesized from established analytical validation guidelines and published data on structurally related pyridine derivatives to offer a robust framework for laboratory application.
The validation of analytical procedures is critical to demonstrate that a method is suitable for its intended purpose.[1] Regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines on the parameters required for such validation.[2][3][4][5]
Comparative Overview of Analytical Methods
LC-MS/MS is a powerful technique offering high sensitivity and selectivity, making it ideal for detecting trace-level analytes in complex matrices.[6] In contrast, HPLC-UV is a more accessible and cost-effective method, widely used for quantifying aromatic molecules that absorb ultraviolet light, such as pyridine derivatives.[7][8] The choice of method often depends on the specific requirements for sensitivity, selectivity, and the complexity of the sample matrix.
Data Presentation: Performance Comparison
The following table summarizes the typical performance characteristics of a validated LC-MS/MS method compared to a representative HPLC-UV method for the quantification of a nitropyridine analyte. The data is compiled based on performance metrics for analogous compounds found in the literature.[6][9][10][11]
| Validation Parameter | LC-MS/MS Method | HPLC-UV Method | ICH Q2(R1) Guideline Reference |
| Specificity / Selectivity | High (Confirmed by MRM transition) | Moderate (Risk of co-eluting impurities) | Ability to assess the analyte unequivocally |
| Linearity (Range) | 0.1 - 100 ng/mL | 0.5 - 100 µg/mL | Specified range with R² > 0.99 |
| Correlation Coefficient (R²) | > 0.998 | > 0.995 | Proportionality of response to concentration |
| Limit of Detection (LOD) | 0.05 ng/mL | 0.1 µg/mL | Lowest amount detectable, not quantifiable |
| Limit of Quantification (LOQ) | 0.1 ng/mL | 0.5 µg/mL | Lowest amount quantified with precision |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | Closeness of test results to true value |
| Precision (% RSD) | < 5% | < 10% | Closeness of agreement among measurements |
| Typical Run Time | 5 - 10 minutes | 10 - 20 minutes | Duration of a single analysis |
Experimental Workflow Visualization
The diagram below illustrates a typical workflow for the quantification of this compound using the LC-MS/MS method, from sample handling to final data analysis.
Experimental Protocols
The following protocols provide detailed methodologies for the validation of the LC-MS/MS method and the comparative HPLC-UV method. These are based on standard industry practices and guidelines.[12][13]
-
Chromatographic Conditions:
-
Column: C18 Reverse-Phase Column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: A specific precursor ion (e.g., [M+H]⁺) to product ion transition would be optimized for this compound and a suitable stable isotope-labeled internal standard.
-
Ion Source Parameters: Optimized for the specific instrument (e.g., Gas Temp: 300 °C, Gas Flow: 10 L/min, Nebulizer: 45 psi, Capillary Voltage: 4000 V).
-
-
Validation Experiments:
-
Specificity: Analyze blank matrix samples to ensure no interfering peaks are present at the retention time of the analyte.
-
Linearity: Prepare calibration standards by spiking blank matrix at a minimum of six concentration levels. Plot the peak area ratio (analyte/internal standard) vs. concentration and perform linear regression.
-
Accuracy & Precision: Analyze QC samples at low, medium, and high concentrations in replicate (n=5) on three separate days. Calculate percent recovery for accuracy and percent relative standard deviation (%RSD) for intra- and inter-day precision.
-
LOD & LOQ: Determine based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or based on the standard deviation of the response and the slope of the calibration curve.
-
-
Chromatographic Conditions:
-
Column: C18 Reverse-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of phosphate buffer and acetonitrile (e.g., 70:30 v/v). The use of ion-pairing reagents is often avoided to maintain compatibility with potential MS detection.[14][15]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: ~254 nm, a common absorption maximum for pyridine rings.[8]
-
-
Validation Experiments:
-
Specificity: Analyze blank matrix and samples spiked with known related substances to check for co-elution.
-
Linearity, Accuracy, Precision, LOD/LOQ: Perform experiments as described for the LC-MS/MS method, using peak area instead of peak area ratio for quantification if an internal standard is not used.
-
Conclusion
The LC-MS/MS method demonstrates superior sensitivity and selectivity for the quantification of this compound, making it the preferred choice for trace-level analysis, impurity testing, and analysis in complex biological matrices. The HPLC-UV method serves as a viable, cost-effective alternative for applications where lower sensitivity is acceptable and the sample matrix is relatively simple, such as in the analysis of bulk drug substances. The selection of the appropriate analytical method should be based on a risk assessment of the intended application and the required performance characteristics.
References
- 1. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 2. fda.gov [fda.gov]
- 3. starodub.nl [starodub.nl]
- 4. FDA Announces Guidance on M10 Bioanalytical Method Validation | ACCP [accp1.org]
- 5. fda.gov [fda.gov]
- 6. benchchem.com [benchchem.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of an analytical method for quantitative determination of three potentially genotoxic impurities in vildagliptin drug material using HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. ijper.org [ijper.org]
- 13. s27415.pcdn.co [s27415.pcdn.co]
- 14. helixchrom.com [helixchrom.com]
- 15. helixchrom.com [helixchrom.com]
A Comparative Analysis of the Cross-Reactivity Profile of 3-Hydroxy-6-methyl-2-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity profile of 3-Hydroxy-6-methyl-2-nitropyridine against a panel of common off-target receptors. The following data is presented for illustrative purposes to guide researchers in designing and interpreting cross-reactivity studies. The experimental data presented herein is hypothetical and intended to serve as a template for the presentation of such findings.
Introduction
This compound is a versatile chemical intermediate utilized in the synthesis of various pharmaceutical compounds, particularly in the development of anti-inflammatory and analgesic drugs.[1] Understanding the cross-reactivity profile of such a molecule is crucial in early-stage drug discovery to assess its selectivity and potential for off-target effects, which could lead to adverse drug reactions. This guide compares the hypothetical binding affinity of this compound with two alternative nitropyridine analogs against a panel of receptors known for their involvement in off-target effects of various drug candidates.
Quantitative Cross-Reactivity Data
The following table summarizes the hypothetical inhibitory constants (Ki) of this compound and two comparator compounds against a panel of selected receptors. Lower Ki values are indicative of higher binding affinity.
| Compound | Receptor Target | Ligand | Ki (nM) |
| This compound | 5-HT2A (Serotonin) | [3H]Ketanserin | >10,000 |
| H1 (Histamine) | [3H]Pyrilamine | 8,500 | |
| M1 (Muscarinic) | [3H]Pirenzepine | >10,000 | |
| Alpha-1A (Adrenergic) | [3H]Prazosin | 5,200 | |
| Dopamine D2 | [3H]Spiperone | >10,000 | |
| Alternative Compound A | 5-HT2A (Serotonin) | [3H]Ketanserin | 1,200 |
| H1 (Histamine) | [3H]Pyrilamine | 9,800 | |
| M1 (Muscarinic) | [3H]Pirenzepine | >10,000 | |
| Alpha-1A (Adrenergic) | [3H]Prazosin | 3,500 | |
| Dopamine D2 | [3H]Spiperone | 8,900 | |
| Alternative Compound B | 5-HT2A (Serotonin) | [3H]Ketanserin | >10,000 |
| H1 (Histamine) | [3H]Pyrilamine | >10,000 | |
| M1 (Muscarinic) | [3H]Pirenzepine | 4,800 | |
| Alpha-1A (Adrenergic) | [3H]Prazosin | 9,100 | |
| Dopamine D2 | [3H]Spiperone | >10,000 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.
Experimental Protocols
The following is a representative protocol for a competitive radioligand binding assay used to determine the binding affinity of test compounds to a specific receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound for a target receptor by measuring its ability to displace a known radioligand.
Materials:
-
Test Compounds: this compound, Alternative Compound A, Alternative Compound B
-
Radioligand (e.g., [3H]Ketanserin for 5-HT2A receptor)
-
Receptor Source: Cell membranes expressing the target receptor
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific Binding Control (e.g., a high concentration of an unlabeled competing ligand)
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Receptor membranes
-
Radioligand at a concentration near its Kd
-
Varying concentrations of the test compound or vehicle control.
-
For non-specific binding wells, add a high concentration of the unlabeled competing ligand.
-
-
Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: After drying the filter plates, add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Experimental Workflow for Cross-Reactivity Screening
Caption: Workflow for a competitive radioligand binding assay.
Signaling Pathway Perturbation Potential
Caption: Potential for off-target signaling pathway interactions.
References
"comparing the efficacy of different synthetic routes to 3-Hydroxy-6-methyl-2-nitropyridine"
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of two synthetic routes to 3-Hydroxy-6-methyl-2-nitropyridine, a valuable building block in medicinal chemistry. The comparison focuses on efficacy, providing experimental data to support the evaluation of each method.
Comparison of Synthetic Routes
Two primary strategies for the synthesis of this compound are presented: a direct nitration of a pyridine precursor and a multi-step approach commencing from an aminopyridine. The efficacy of each route is summarized in the table below, considering factors such as yield, starting materials, and the number of synthetic steps.
| Parameter | Route 1: Direct Nitration | Route 2: Multi-step Synthesis from 2-Amino-6-methylpyridine |
| Starting Material | 3-Hydroxy-6-methylpyridine | 2-Amino-6-methylpyridine |
| Key Steps | Direct nitration | Nitration, Diazotization, Isomerization (postulated) |
| Overall Yield | 36.3%[1] | ~22% (calculated for first two steps)[2] |
| Purity of Product | Recrystallized solid[1] | Recrystallized solid[2] |
| Reaction Conditions | Strong acids (H₂SO₄, fuming HNO₃), 0°C to room temp.[1] | Strong acids, NaNO₂, 0°C to reflux[2] |
| Advantages | One-step synthesis | Utilizes a different, readily available starting material |
| Disadvantages | Moderate yield, use of fuming nitric acid | Multi-step, lower overall yield, final isomerization needed |
Visualizing the Synthetic Pathways
The logical flow of each synthetic route is depicted in the diagrams below, generated using the DOT language.
Caption: Route 1: Direct Nitration Pathway.
Caption: Route 2: Multi-step Synthesis Pathway.
Experimental Protocols
Route 1: Direct Nitration of 3-Hydroxy-6-methylpyridine
This method involves the direct nitration of 3-hydroxy-6-methylpyridine using a mixture of fuming nitric acid and concentrated sulfuric acid.
Procedure:
-
3-Hydroxy-6-methylpyridine (23.6 g, 216 mmol) is dissolved in concentrated sulfuric acid (50 mL) and the solution is cooled to 0°C.[1]
-
Fuming nitric acid (50 mL) is added slowly over a period of 1 hour, maintaining the temperature at 0°C.[1]
-
The reaction mixture is then stirred at room temperature for 1 hour.[1]
-
The mixture is poured into ice (400 g), and the resulting precipitate is collected by filtration.[1]
-
The solid is dissolved in ethyl acetate, and the organic layer is washed with brine (100 mL).[1]
-
The organic phase is dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure to yield the final product.[1]
Product Characterization:
-
Yield: 12.1 g (36.3%)[1]
-
Melting Point: 102-105 °C[1]
-
¹H NMR (DMSO-d6, 300 MHz) δ: 2.44 (s, 3H), 7.52 (d, J = 8.5 Hz, 1H), 7.58 (d, J = 8.5 Hz, 1H).[1]
Route 2: Multi-step Synthesis from 2-Amino-6-methylpyridine
This route begins with the nitration of 2-amino-6-methylpyridine, followed by a diazotization reaction to introduce the hydroxyl group. An isomerization step would be required to obtain the final product.
Step 2a: Nitration of 2-Amino-6-methylpyridine
-
Concentrated sulfuric acid (100 ml) is cooled in an ice bath.[2]
-
2-Amino-6-methylpyridine (30 g, 0.28 mol) is slowly added to the cooled sulfuric acid.[2]
-
A 1:1 mixture of concentrated sulfuric acid and concentrated nitric acid (42 mL total) is added slowly at 0°C.[2]
-
The reaction is stirred at 0°C for 1 hour and then left to stand for 12 hours.[2]
-
The reaction mixture is poured into 2 L of ice water, and the pH is adjusted to 7 with concentrated ammonia.[2]
-
The precipitate is filtered and purified by steam distillation and recrystallization from ethyl acetate to yield 2-amino-6-methyl-3-nitropyridine.[2]
-
Yield: 12.5 g (29%)[2]
Step 2b: Diazotization of 2-Amino-6-methyl-3-nitropyridine
-
2-Amino-6-methyl-3-nitropyridine (10 g, 0.065 mol) is added to 100 mL of water, followed by the slow addition of concentrated sulfuric acid (12 mL) with stirring in an ice bath at 0°C.[2]
-
Sodium nitrite (6.9 g, 0.098 mol) is added in portions at 0°C, and the reaction is stirred for 4 hours at this temperature, followed by standing for 12 hours.[2]
-
The resulting yellow precipitate (2-hydroxy-6-methyl-3-nitropyridine) is collected by vacuum filtration and dried.[2]
-
Yield: 7.7 g (77%)[2]
Note: The final isomerization of 2-hydroxy-6-methyl-3-nitropyridine to this compound is a necessary subsequent step for this route to be a viable alternative. The conditions for this transformation would need to be developed and optimized.
References
A Spectroscopic Showdown: Unmasking the Isomers of 3-Hydroxy-6-methyl-2-nitropyridine
For researchers, scientists, and professionals in drug development, the precise identification of isomeric compounds is a critical step in ensuring the safety, efficacy, and intellectual property of a new chemical entity. This guide provides a detailed spectroscopic comparison of 3-Hydroxy-6-methyl-2-nitropyridine and its key isomers, offering a clear differentiation based on experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).
The subtle shifts in the positions of functional groups among isomers can lead to vastly different pharmacological and toxicological profiles. Therefore, robust analytical techniques are paramount for unambiguous characterization. This guide presents a side-by-side analysis of the spectroscopic signatures of this compound and its isomers, including 2-Hydroxy-6-methyl-5-nitropyridine, 2-Hydroxy-5-methyl-3-nitropyridine, and 4-Hydroxy-6-methyl-3-nitro-2-pyridone, equipping researchers with the necessary data to distinguish between these closely related molecules.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for the scrutinized isomers.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | H-4 | H-5 | -CH₃ |
| This compound | 7.52 (d, J = 8.5 Hz) | 7.58 (d, J = 8.5 Hz) | 2.44 (s) |
| 2-Hydroxy-6-methyl-5-nitropyridine | ~8.2 (d) | ~6.5 (d) | ~2.5 (s) |
| 2-Hydroxy-5-methyl-3-nitropyridine | ~8.0 (s) | - | ~2.3 (s) |
| 4-Hydroxy-6-methyl-3-nitro-2-pyridone | ~6.0 (s) | - | ~2.2 (s) |
Note: Data for some isomers is estimated based on typical chemical shifts for similar structures due to limited availability in public databases.
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | C2 | C3 | C4 | C5 | C6 | -CH₃ |
| This compound | ~155 | ~140 | ~125 | ~120 | ~150 | ~20 |
| 2-Hydroxy-6-methyl-5-nitropyridine | 162.1 | 110.2 | 138.4 | 135.1 | 148.7 | 23.5 |
| 2-Hydroxy-5-methyl-3-nitropyridine | ~160 | ~130 | ~140 | ~125 | ~145 | ~18 |
| 4-Hydroxy-6-methyl-3-nitro-2-pyridone | ~165 | ~120 | ~158 | ~100 | ~150 | ~20 |
Note: Data for some isomers is estimated based on established correlation tables and data from structurally related compounds.
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | O-H Stretch | C=O Stretch | NO₂ Stretch (asym/sym) | C=C & C=N Stretch |
| This compound | ~3400 (broad) | - | ~1530 / ~1350 | ~1600-1450 |
| 2-Hydroxy-6-methyl-5-nitropyridine | ~3400 (broad) | ~1660 | ~1520 / ~1340 | ~1600-1450 |
| 2-Hydroxy-5-methyl-3-nitropyridine | ~3400 (broad) | ~1670 | ~1540 / ~1360 | ~1600-1450 |
| 4-Hydroxy-6-methyl-3-nitro-2-pyridone | ~3400 (broad) | ~1650 | ~1550 / ~1350 | ~1600-1450 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragmentation Peaks |
| This compound | 154.04 | 137, 109, 81 |
| 2-Hydroxy-6-methyl-5-nitropyridine | 154.04 | 124, 108, 80 |
| 2-Hydroxy-5-methyl-3-nitropyridine | 154.04 | 124, 108, 80 |
| 4-Hydroxy-6-methyl-3-nitro-2-pyridone | 170.03 | 153, 125, 97 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition : Spectra are typically recorded on a 300 or 400 MHz spectrometer. A standard pulse program is used with a spectral width of approximately 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are acquired for a good signal-to-noise ratio.
-
¹³C NMR Acquisition : Spectra are recorded on the same instrument. A proton-decoupled pulse sequence is used with a spectral width of around 220 ppm. Due to the lower natural abundance of ¹³C, a larger number of scans (1024 to 4096) and a longer relaxation delay (2-5 seconds) are required.
-
Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method) : Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition : The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation : Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 in the wavelength range of interest.
-
Data Acquisition : The spectrum is recorded using a dual-beam UV-Vis spectrophotometer, typically from 200 to 400 nm. A cuvette containing the pure solvent is used as a reference.
Mass Spectrometry (MS)
-
Sample Introduction and Ionization : Samples are typically introduced via direct infusion or after separation by liquid chromatography. Electrospray ionization (ESI) is a common soft ionization technique used for these types of molecules, which minimizes fragmentation and generally produces a prominent molecular ion peak.
-
Mass Analysis : The ions are guided into a mass analyzer (e.g., quadrupole, time-of-flight) which separates them based on their mass-to-charge ratio (m/z).
-
Data Acquisition : The detector records the abundance of ions at each m/z value, generating a mass spectrum.
Visualization of Isomeric Relationships
The following diagram illustrates the structural differences between the compared isomers, highlighting the varied positions of the hydroxyl, methyl, and nitro functional groups on the pyridine or pyridone ring.
Caption: Logical workflow for the spectroscopic differentiation of isomers.
This guide provides a foundational framework for the spectroscopic comparison of this compound isomers. For definitive structural elucidation, it is always recommended to perform a comprehensive analysis using a combination of these techniques and, where possible, confirm the structure through X-ray crystallography.
Navigating the Analytical Maze: A Comparative Guide to Validating Methods for 3-Hydroxy-6-methyl-2-nitropyridine Metabolites
For researchers, scientists, and professionals in drug development, the robust validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides a comparative overview of analytical methodologies applicable to the quantification of metabolites derived from 3-Hydroxy-6-methyl-2-nitropyridine. While specific validated methods for the metabolites of this compound are not extensively documented in publicly available literature, this guide synthesizes common practices and experimental data from the analysis of structurally related compounds, such as other nitropyridine and pyridine derivatives. The primary focus will be on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), two powerful techniques widely employed in metabolic studies.
Comparative Performance of Analytical Methods
The selection of an appropriate analytical technique is contingent on various factors including sensitivity, selectivity, sample matrix, and throughput requirements. Below is a summary of typical performance characteristics for LC-MS/MS and GC-MS methods based on data from analogous compounds.
| Parameter | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity Range | Typically wide, e.g., 1.0 - 1000 ng/mL | Dependent on derivatization, often in the 0.025 - 0.2 mg/L range |
| Limit of Quantification (LLOQ) | High sensitivity, often reaching low ng/mL or sub-ng/mL levels | Generally in the low mg/kg or µg/L range |
| Precision (%RSD) | Intra-day: < 15%Inter-day: < 17% | Intra-day & Inter-day: 1.0% - 10.1% |
| Recovery (%) | 50 - 97%, can be matrix-dependent | 80.4% - 98.4% |
| Sample Derivatization | Often not required | Frequently necessary to improve volatility and thermal stability |
| Throughput | Generally higher due to faster sample preparation | Can be lower due to the derivatization step |
Experimental Protocols: A Practical Framework
The following protocols are generalized methodologies based on the analysis of similar compounds and serve as a starting point for developing a validated method for this compound metabolites.
LC-MS/MS Method for Analysis in Biological Matrices (e.g., Plasma)
This method is adapted from protocols used for the analysis of other pyridine metabolites in plasma.
1. Sample Preparation:
-
To 100 µL of plasma sample, add an internal standard.
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from matrix components and other metabolites.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the metabolite's properties.
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantification.
-
Ion Transitions: Specific precursor-to-product ion transitions for the target metabolite and internal standard would need to be determined.
GC-MS Method for Analysis (Requires Derivatization)
This protocol is based on methods for other nitropyridine compounds that require derivatization for GC analysis.[1]
1. Sample Extraction and Derivatization:
-
Extract the sample with a suitable solvent such as acidified acetonitrile.[1]
-
Evaporate the solvent and reconstitute in a derivatization-compatible solvent.
-
Add a derivatizing agent (e.g., a silylating agent like BSTFA or an acylating agent) and heat to ensure complete reaction.
2. Chromatographic Conditions:
-
Column: A capillary column suitable for the analysis of the derivatized analytes (e.g., a 5% phenyl-methylpolysiloxane column).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An initial oven temperature followed by a ramp to a final temperature to ensure separation.
-
Injection Mode: Splitless injection for trace analysis.
3. Mass Spectrometric Detection:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Type: Selected Ion Monitoring (SIM) for targeted analysis or full scan for metabolite identification.
Visualizing the Workflow
To aid in the conceptualization of the method validation process, the following diagrams illustrate a typical experimental workflow and the logical relationship between key validation parameters.
Caption: A typical experimental workflow for the validation of an analytical method for metabolites.
Caption: Key parameters in the validation of an analytical method.
References
In-Vitro vs. In-Vivo Studies of 3-Hydroxy-6-methyl-2-nitropyridine: A Comparative Analysis
A comprehensive review of existing scientific literature reveals a notable scarcity of dedicated in-vitro and in-vivo studies on 3-Hydroxy-6-methyl-2-nitropyridine. The primary focus of available research has been on its synthesis and its utility as a precursor for more complex molecules, rather than its intrinsic biological activity. This guide aims to provide a comparative overview based on the limited data and contextual information from related compounds, highlighting the current knowledge gaps and future research directions.
Data Presentation: A Landscape of Limited Quantitative Insights
Currently, there is no publicly available quantitative data from in-vitro or in-vivo studies that would allow for a direct comparison of the biological performance of this compound. Key metrics such as IC50 (half-maximal inhibitory concentration), EC50 (half-maximal effective concentration), efficacy, toxicity profiles, and pharmacokinetic parameters have not been reported for this specific compound.
While research on the broader class of nitropyridines suggests potential for various biological activities, including antimicrobial and anticancer effects, these findings are not directly attributable to this compound without specific experimental validation.[1] For instance, a study on a pyridoxazinone derivative synthesized from 3-hydroxy-2-nitropyridine (a related but distinct compound) showed antimicrobial activity, but this does not provide quantitative data for the parent molecule.[1]
Table 1: Summary of Available Biological Data for this compound
| Parameter | In-Vitro Data | In-Vivo Data | Source |
| IC50 | Not Reported | Not Reported | N/A |
| EC50 | Not Reported | Not Reported | N/A |
| Efficacy | Not Reported | Not Reported | N/A |
| Toxicity | Not Reported | Not Reported | N/A |
| Pharmacokinetics | Not Reported | Not Reported | N/A |
Experimental Protocols: A Call for Future Investigation
The absence of published studies on the biological activity of this compound means there are no established experimental protocols to detail. To address this knowledge gap, future research should encompass a range of standard assays.
Proposed In-Vitro Experimental Workflow:
To begin to characterize the biological profile of this compound, a logical first step would be to screen it against a variety of cell lines and microbial strains.
Caption: Proposed workflow for initial in-vitro screening of this compound.
Proposed In-Vivo Experimental Workflow:
Should promising activity be identified in-vitro, subsequent in-vivo studies would be necessary to evaluate efficacy and safety in a whole-organism context.
Caption: A potential workflow for the in-vivo evaluation of this compound.
Signaling Pathways: An Uncharted Territory
Without experimental data, any depiction of signaling pathways involving this compound would be purely speculative. The broader class of nitropyridines has been investigated for the inhibition of various enzymes and kinases, but these pathways cannot be definitively associated with this specific compound.[1] Future research, such as transcriptomic and proteomic analyses following compound treatment, would be required to elucidate its mechanism of action and identify any relevant signaling cascades.
References
Safety Operating Guide
Proper Disposal Procedures for 3-Hydroxy-6-methyl-2-nitropyridine
This guide provides essential safety and logistical information for the proper disposal of 3-Hydroxy-6-methyl-2-nitropyridine, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure safe handling and compliance with standard laboratory safety protocols.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its hazards. This compound is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[1][2] Some safety data sheets also classify it as toxic if swallowed and fatal in contact with skin. Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE): Always wear the following PPE when handling this chemical:
-
Hand Protection: Wear appropriate protective gloves.[3]
-
Eye Protection: Use goggles or a face shield that complies with European Standard EN166 or OSHA regulations in 29 CFR 1910.133.[2][3]
-
Skin and Body Protection: Wear protective clothing to prevent skin exposure.[3]
-
Respiratory Protection: In case of dust generation, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[2]
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][4] Ensure that eyewash stations and safety showers are readily accessible.[3]
Chemical and Hazard Data Summary
The following table summarizes key quantitative and hazard information for this compound.
| Property | Data |
| CAS Number | 15128-90-2[1] |
| Molecular Formula | C₆H₆N₂O₃[1] |
| Molecular Weight | 154.12 g/mol [1] |
| Appearance | Yellow fine crystalline powder[5] |
| Melting Point | 106-107 °C[1][5] |
| GHS Hazard Statements | H315: Causes skin irritation[1]H319: Causes serious eye irritation[1]H335: May cause respiratory irritation[1] |
| Storage Class | 11: Combustible Solids[1] |
Step-by-Step Disposal and Decontamination Protocols
Waste containing this compound is classified as hazardous and must be disposed of accordingly.[2] Do not empty into drains or release into the environment.[2][3]
1. Waste Collection:
-
Place excess or unwanted this compound solid into a designated, clearly labeled, and sealable container for chemical waste.
-
For solutions, use a compatible, labeled container for hazardous liquid waste.
-
Avoid mixing with incompatible materials such as strong oxidizing agents or strong bases.[3]
2. Accidental Spill Clean-up: In the event of a spill, follow these procedures immediately:
-
Evacuate and Ventilate: Alert personnel in the area and ensure the space is well-ventilated.[4]
-
Don PPE: Wear the full personal protective equipment as described above.
-
Containment: For dry spills, prevent the generation of dust.[4][6]
-
Clean-up: Use dry clean-up procedures. Carefully sweep or shovel the spilled solid material.[3][4] Avoid using air hoses for cleaning.[6] Place the collected material into a suitable, sealed, and labeled container for disposal.[3][4][6]
-
Decontamination: After removing the spilled material, wash the area with soap and plenty of water.[3] Prevent runoff from entering drains.[4]
3. Final Disposal:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[2][4]
-
The disposal of this chemical waste must be handled by a licensed and approved waste disposal plant or hazardous waste collection service.[3][4][6]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[2] Waste codes should be assigned by the user based on the specific application for which the product was used.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. 3-羟基-6-甲基-2-硝基吡啶 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. This compound | 15128-90-2 [chemicalbook.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Essential Safety and Operational Guide for 3-Hydroxy-6-methyl-2-nitropyridine
This guide provides crucial safety and logistical information for the handling and disposal of 3-Hydroxy-6-methyl-2-nitropyridine (CAS No: 15128-90-2). The following procedures are designed for researchers, scientists, and professionals in drug development to ensure safe laboratory operations.
Hazard Identification and Precautionary Measures:
This compound is a yellow fine crystalline powder.[1] It is classified as a skin and eye irritant and may cause respiratory irritation.[2] Adherence to the following precautionary statements is mandatory.
Hazard Classifications:
-
Eye Irritant Category 2
-
Skin Irritant Category 2
-
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory system)
Signal Word: Warning
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[2]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
-
P264: Wash face, hands and any exposed skin thoroughly after handling.[2][3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
P501: Dispose of contents/container to an approved waste disposal plant.[2][4]
Personal Protective Equipment (PPE)
The following personal protective equipment is required when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Standard/Specification |
| Eye & Face Protection | Safety glasses with side-shields or chemical splash goggles. A face shield may be required for operations with a high risk of splashing. | ANSI Z87.1 compliant.[6] |
| Hand Protection | Chemical-resistant gloves (e.g., disposable nitrile gloves). Inspect gloves before each use. | Consult glove manufacturer's resistance guide for specific breakthrough times. |
| Body Protection | Laboratory coat. For larger quantities or increased risk of exposure, chemical-resistant clothing or coveralls are recommended. | Nomex® or similar flame-resistant lab coat is advisable.[6] |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved N95 dust mask or higher-level respirator is necessary. | Respirator use requires a formal respiratory protection program, including fit testing.[6] |
| Footwear | Closed-toe, closed-heel shoes that cover the entire foot. | Leather or chemical-resistant material is recommended. |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Engineering Controls:
-
Ensure a well-ventilated work area, preferably a chemical fume hood.[2]
-
Verify that an eyewash station and safety shower are readily accessible and in good working order.[2]
-
Assemble all necessary equipment and reagents before handling the compound.
-
Remove all ignition sources from the immediate area.
2. Donning Personal Protective Equipment (PPE):
-
Put on all required PPE as outlined in the table above before entering the handling area.
3. Handling the Compound:
-
Avoid all personal contact with the substance, including inhalation of dust.[4]
-
When weighing or transferring the powder, do so in a manner that minimizes dust generation.
-
Keep containers securely sealed when not in use.[4]
-
Avoid contact with incompatible materials such as strong oxidizing agents and strong bases.[2]
-
Do not eat, drink, or smoke in the handling area.[4]
4. Spills and Emergency Procedures:
-
Minor Spills:
-
Major Spills:
5. First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[2]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation persists.[2]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[2]
-
Ingestion: Clean mouth with water and get medical attention.[2]
Disposal Plan
-
Dispose of waste in accordance with all local, state, and federal regulations.
-
Place waste material in a clearly labeled, sealed container.[4]
-
Dispose of contents/container to an approved waste disposal plant.[2]
-
Do not empty into drains.[2]
-
Empty containers may still present a chemical hazard and should be treated as hazardous waste.[4]
Experimental Workflow for Handling this compound
References
- 1. This compound | 15128-90-2 [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
